4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLODFMZXGBJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351941 | |
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52708-32-4 | |
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
This guide provides a comprehensive overview of a reliable and efficient protocol for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The described methodology is primarily based on the direct preparation of N-substituted pyrazoles from primary aromatic amines.[1] This two-step synthesis involves the initial formation of a nitrophenyl pyrazole intermediate, followed by the reduction of the nitro group to the desired aniline.
Reaction Scheme
The synthesis proceeds in two key steps:
-
Step 1: Synthesis of 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole. This step involves the condensation reaction between 4-nitroaniline and 2,4-pentanedione (acetylacetone) in the presence of an aminating agent.[1]
-
Step 2: Reduction of 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole. The nitro group of the intermediate is reduced to an amine to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis, adapted from similar reported procedures.[1]
| Step | Reactant 1 | Molar Equiv. | Reactant 2 | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitroaniline | 1.0 | 2,4-Pentanedione | 1.1 | O-(4-nitrobenzoyl)hydroxylamine | 1.5 | DMF | 85 | 1.5 | ~50-60* |
| 2 | 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole | 1.0 | - | - | SnCl₂·2H₂O | 3.0 | Ethanol | Reflux | 3-5 | ~80-90 |
*Yield is an estimate based on similar reactions with substituted anilines.[1]
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole
This procedure is adapted from a general method for the direct preparation of N-substituted pyrazoles.[1]
Materials:
-
4-Nitroaniline
-
2,4-Pentanedione
-
O-(4-nitrobenzoyl)hydroxylamine
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EA)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 4-nitroaniline (1.00 mmol), 2,4-pentanedione (1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol).
-
Add DMF (5.0 mL) to the mixture.
-
Heat the reaction mixture to 85 °C and stir for 1.5 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole.
Step 2: Reduction to this compound
This is a standard procedure for the reduction of an aromatic nitro group using tin(II) chloride.
Materials:
-
1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole (1.00 mmol) in ethanol (10 mL).
-
Add tin(II) chloride dihydrate (3.00 mmol) to the solution.
-
Heat the mixture to reflux and stir for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Reaction scheme for the synthesis of the target compound.
Logical Relationship of Synthesis Steps
This diagram shows the sequential nature of the synthesis protocol.
Caption: Logical workflow of the synthesis and purification steps.
References
An In-depth Technical Guide to the NMR Characterization of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. The structural elucidation of this molecule is crucial for its application in medicinal chemistry and materials science. NMR spectroscopy serves as a primary tool for confirming the molecular structure and purity of the compound. This document outlines the expected NMR data, detailed experimental protocols, and a logical workflow for its characterization.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of analogous structures, including 3,5-dimethylpyrazole and various 4-substituted anilines.[1][2] The exact chemical shifts may vary depending on the solvent and concentration used.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH₂ | ~3.8 | Broad Singlet | 2H |
| Aniline H-2, H-6 | ~7.2-7.4 | Doublet | 2H |
| Aniline H-3, H-5 | ~6.7-6.9 | Doublet | 2H |
| Pyrazole H-4' | ~6.0 | Singlet | 1H |
| Pyrazole CH₃-3', CH₃-5' | ~2.3 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aniline C-1 | ~145-147 |
| Aniline C-4 | ~130-132 |
| Aniline C-2, C-6 | ~124-126 |
| Aniline C-3, C-5 | ~115-117 |
| Pyrazole C-3', C-5' | ~148-150 |
| Pyrazole C-4' | ~106-108 |
| Pyrazole CH₃ | ~13-15 |
Interpretation of NMR Spectra
¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: The aniline ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 6.7-7.4 ppm). The protons ortho to the pyrazole substituent (H-2, H-6) are expected to be downfield compared to the protons ortho to the amino group (H-3, H-5).
-
Amino Protons: The -NH₂ protons will likely appear as a broad singlet around 3.8 ppm. The chemical shift of this peak is highly dependent on solvent, concentration, and temperature, and it may undergo deuterium exchange upon addition of D₂O.
-
Pyrazole Proton: The proton at the 4-position of the pyrazole ring (H-4') is expected to be a sharp singlet around 6.0 ppm.[1]
-
Methyl Protons: The two methyl groups on the pyrazole ring are chemically equivalent and will therefore appear as a single, sharp singlet at approximately 2.3 ppm, integrating to 6 protons.[1]
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals.
-
Aniline Carbons: Four signals are expected for the aniline ring. The carbon attached to the nitrogen of the amino group (C-1) will be the most upfield of the aromatic carbons directly bonded to a heteroatom, while the carbon attached to the pyrazole nitrogen (C-4) will also be a quaternary carbon. The protonated carbons (C-2, C-6 and C-3, C-5) will appear in the typical aromatic region.[2][3]
-
Pyrazole Carbons: The C-3' and C-5' carbons of the pyrazole ring, being equivalent, will give a single signal in the downfield region (~148-150 ppm). The C-4' carbon will appear as a single peak in the more upfield region of the aromatic carbons (~106-108 ppm).[4][5]
-
Methyl Carbons: The two equivalent methyl carbons will produce a single, intense signal in the aliphatic region (~13-15 ppm).
Experimental Protocols
3.1. Sample Preparation
A standard procedure for preparing a sample for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[7] Other potential solvents include DMSO-d₆ or Acetone-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[7] Gentle warming or vortexing can aid dissolution.[6]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).[6]
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
3.2. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
¹H NMR Acquisition Parameters: [8]
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 8 - 16 scans.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters: [8]
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 1024 - 4096 scans.
-
Temperature: 298 K (25 °C).
Data Processing: [8]
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. benchchem.com [benchchem.com]
- 9. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the heterocyclic compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. This molecule is of interest in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active compounds and functional materials. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.
Predicted ¹H NMR Data
The expected ¹H NMR spectral data for this compound in a deuterated solvent such as CDCl₃ is summarized in the table below. These predictions are derived from the analysis of similar compounds, including various 1-phenyl-3,5-dimethyl-1H-pyrazoles and substituted anilines.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' (Aniline) | ~ 7.2 - 7.4 | Doublet | 2H | ~ 8.5 |
| H-3', H-5' (Aniline) | ~ 6.7 - 6.8 | Doublet | 2H | ~ 8.5 |
| H-4 (Pyrazole) | ~ 5.9 - 6.0 | Singlet | 1H | N/A |
| -NH₂ (Aniline) | ~ 3.7 - 4.0 | Broad Singlet | 2H | N/A |
| -CH₃ (C3-Pyrazole) | ~ 2.2 - 2.3 | Singlet | 3H | N/A |
| -CH₃ (C5-Pyrazole) | ~ 2.2 - 2.3 | Singlet | 3H | N/A |
Structural Representation and Proton Assignment
The structure of this compound with the predicted proton assignments is illustrated below.
Caption: Molecular structure of this compound with proton assignments.
Experimental Protocols
A general procedure for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum is outlined below. This protocol is based on common methods for the synthesis of similar N-arylpyrazoles.
Synthesis of this compound:
A common synthetic route involves the condensation of 4-hydrazinylaniline with acetylacetone (2,4-pentanedione).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydrazinylaniline hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagent: To this solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
¹H NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Spectral Interpretation and Logical Relationships
The predicted ¹H NMR spectrum can be logically interpreted based on the electronic environment of the protons in the molecule.
Caption: Logical relationship between the molecular structure and the predicted ¹H NMR signals.
This technical guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound, grounded in the analysis of analogous compounds. The provided data and protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the identification and characterization of this and related molecules.
13C NMR chemical shifts of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
In-depth Technical Guide: 13C NMR Chemical Shifts of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound this compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This guide offers detailed spectral data, experimental protocols for obtaining such data, and a logical workflow for the synthesis and characterization of the title compound.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and materials science due to its unique structural features, which combine an aniline moiety with a dimethyl-pyrazole ring. Understanding its molecular structure is crucial for elucidating its properties and potential applications. 13C NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules, providing detailed information about the carbon skeleton. This guide focuses on the 13C NMR spectral data of this specific aniline derivative.
13C NMR Spectral Data
The 13C NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.
Table 1: 13C NMR Chemical Shifts of this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Amide) | 168.04 |
| C (aromatic) | 148.69 |
| C (aromatic) | 140.24 |
| C (aromatic) | 133.15 |
| C (aromatic) | 128.98 |
| C (aromatic) | 120.73 |
| C (aromatic) | 113.88 |
| C (aromatic) | 106.01 |
| CH3 | 13.91 |
| CH3 | 13.38 |
Experimental Protocol
The following is a representative experimental protocol for acquiring the 13C NMR spectrum of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 20-30 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition Parameters:
-
Solvent: DMSO-d6
-
Temperature: 298 K (25 °C)
-
Frequency: 100 MHz for 13C nucleus
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
The raw data (Free Induction Decay - FID) is processed with an exponential multiplication function to improve the signal-to-noise ratio.
-
A Fourier transform is applied to the processed FID to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 39.52 ppm.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
This guide provides essential 13C NMR data and procedural information for researchers working with this compound. The provided experimental protocol can be adapted to available instrumentation, and the workflow diagram offers a clear overview of the process from synthesis to final characterization.
Crystal Structure Analysis of a Substituted Pyrazolylaniline Derivative: A Technical Overview
Please note: An exhaustive search for the crystal structure analysis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline did not yield specific crystallographic data for this compound. To illustrate the requested in-depth technical guide, this document presents a detailed analysis of a closely related and structurally characterized compound: N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline . This report will serve as a representative example of the experimental protocols, data presentation, and visualization requested.
This technical guide provides a comprehensive overview of the crystal structure analysis of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, targeting researchers, scientists, and professionals in drug development. The document details the experimental procedures, presents crystallographic data in a structured format, and includes visualizations of the experimental workflow and molecular structure.
Data Presentation
The crystallographic data for N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline has been determined by single-crystal X-ray diffraction. A summary of the key data is presented in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₂₀H₁₉N₅O |
| Formula Weight | 345.40 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 17.746(7) Å |
| b | 6.942(3) Å |
| c | 14.474(6) Å |
| α | 90° |
| β | 99.738(5)° |
| γ | 90° |
| Volume | 1757.6(12) ų |
| Z | 4 |
| Calculated Density | 1.305 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| F(000) | 728 |
| Crystal Size | 0.28 × 0.20 × 0.08 mm |
| Theta Range for Data Collection | 2.3 to 25.0° |
| Reflections Collected | 9198 |
| Independent Reflections | 3096 [R(int) = 0.025] |
| Completeness to Theta = 25.0° | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 3096 / 0 / 238 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.108 |
| R indices (all data) | R1 = 0.058, wR2 = 0.121 |
| Largest Diff. Peak and Hole | 0.19 and -0.19 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)[1]
| Bond | Length (Å) |
| N1-N2 | 1.3701(18) |
| N2-C9 | 1.311(2) |
| N3-N4 | 1.4140(19) |
| N4-C12 | 1.290(2) |
**Table 3: Selected Dihedral Angles (°) **[1]
| Angle | Value (°) |
| Pyrazole Ring - Oxadiazole Ring | 7.97(6) |
| Pyrazole Ring - Phenyl Ring | 42.74(6) |
| Oxadiazole Ring - Benzene Ring | 4.35(5) |
Experimental Protocols
Synthesis of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline[1]
A mixture of N'-(4-(dimethylamino)benzylidene)-5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide (0.694 g, 2 mmol) and iodosobenzene diacetate (0.644 g, 2 mmol) in anhydrous ethanol (50 ml) was stirred in a 100 ml flask at room temperature for 2 hours. The solid product that formed was collected by filtration and washed with anhydrous ethanol. Single crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution.
Single-Crystal X-ray Diffraction[1]
Data collection was performed on a Bruker APEXII CCD area-detector diffractometer. The crystal was kept at 293(2) K during data collection. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow from synthesis to the final crystal structure determination.
Caption: Experimental workflow for the synthesis and crystal structure analysis.
Molecular Structure
The following diagram shows the molecular structure of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline with a partial atom numbering scheme for the heterocyclic cores.
Caption: Molecular structure of the analyzed compound.
Conclusion
The crystal structure of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline has been successfully determined. The molecule crystallizes in the monoclinic space group P2₁/c. The pyrazole and oxadiazole rings are nearly coplanar, while the phenyl and benzene rings are twisted with respect to the central heterocyclic system. This detailed structural information is valuable for understanding the conformation and potential intermolecular interactions of this class of compounds, which can inform rational drug design and development efforts. Pyrazole derivatives are known to exhibit a wide range of biological activities, and a thorough understanding of their three-dimensional structure is crucial for elucidating their mechanism of action.[1]
References
An In-depth Technical Guide on the Spectroscopic Data of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry who require detailed structural and analytical information on this heterocyclic amine. This document summarizes key spectroscopic data in tabular format, outlines a detailed experimental protocol for its synthesis, and provides a visual representation of the synthetic workflow.
Spectroscopic Data
The structural confirmation of this compound is established through various spectroscopic techniques. The key data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are summarized below.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.21 | d, J=8.6 Hz | 2H | Ar-H (ortho to pyrazole) |
| 6.75 | d, J=8.6 Hz | 2H | Ar-H (ortho to NH₂) |
| 5.95 | s | 1H | Pyrazole C4-H |
| 3.70 | br s | 2H | -NH₂ |
| 2.29 | s | 3H | Pyrazole C3-CH₃ |
| 2.20 | s | 3H | Pyrazole C5-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 149.8 | Pyrazole C5 |
| 145.4 | Aromatic C-NH₂ |
| 140.2 | Pyrazole C3 |
| 132.1 | Aromatic C-N (pyrazole) |
| 125.0 | Aromatic CH (ortho to pyrazole) |
| 115.2 | Aromatic CH (ortho to NH₂) |
| 106.8 | Pyrazole C4 |
| 13.7 | Pyrazole C5-CH₃ |
| 13.4 | Pyrazole C3-CH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3435, 3350 | Strong, Sharp | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3040 | Medium | Aromatic C-H stretching |
| 2920, 2855 | Medium | Aliphatic C-H stretching (CH₃) |
| 1625 | Strong | N-H bending (scissoring) of -NH₂ |
| 1595, 1518 | Strong | Aromatic C=C stretching |
| 1450 | Medium | CH₃ bending |
| 1290 | Strong | Aromatic C-N stretching |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 187.11 | [M]⁺ (Molecular Ion) |
| 172.09 | [M - CH₃]⁺ |
| 92.06 | [C₆H₆N]⁺ |
Experimental Protocols
A widely used and efficient method for the synthesis of 1-aryl-3,5-dimethylpyrazoles involves the condensation of an arylhydrazine with acetylacetone (2,4-pentanedione).
Synthesis of this compound
Materials:
-
4-Hydrazinylaniline dihydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Sodium acetate
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4-hydrazinylaniline dihydrochloride (1.0 eq) in a mixture of ethanol and water (1:1) is prepared in a round-bottom flask.
-
Sodium acetate (2.2 eq) is added to the solution to neutralize the hydrochloride salt and liberate the free hydrazine. The mixture is stirred at room temperature for 15 minutes.
-
Acetylacetone (1.1 eq) is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Spectroscopic Analysis Protocol:
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film.
-
Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Determining the Solubility of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound incorporating both a pyrazole and an aniline moiety. Such structures are of significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a fundamental physicochemical property that influences its purification, crystallization, formulation, and ultimately, its bioavailability. A thorough understanding of a compound's solubility profile is therefore essential for its development.
This guide presents a standardized approach to experimentally determine the solubility of this compound.
Predicted Solubility Profile (Qualitative)
Based on the general solubility principles of related compounds, a qualitative prediction of the solubility of this compound can be made:
Therefore, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and alcohols (e.g., ethanol, methanol), and potentially lower solubility in nonpolar solvents (e.g., hexane, toluene). However, empirical determination is necessary for quantitative assessment.
Experimental Protocol for Solubility Determination
The following protocol details the static equilibrium method, also known as the shake-flask method, which is a reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Evaporating dishes
-
Vacuum oven
Experimental Workflow
The overall workflow for determining the solubility is depicted in the diagram below.
Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound in an organic solvent.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.[7]
-
Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[7] It is advisable to determine the equilibration time by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Collection and Analysis (Gravimetric Method):
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed evaporating dish.
-
Record the exact volume of the aliquot taken.
-
Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.[11]
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final mass of the evaporating dish and residue minus the initial mass of the empty evaporating dish.
-
The solubility is then calculated by dividing the mass of the solid residue by the volume of the aliquot taken. The units are typically expressed as mg/mL or g/L.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is recommended.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | Experimental Data | Calculated Data |
| Ethanol | 24.5 | Experimental Data | Calculated Data |
| Acetone | 20.7 | Experimental Data | Calculated Data |
| Dichloromethane | 8.93 | Experimental Data | Calculated Data |
| Ethyl Acetate | 6.02 | Experimental Data | Calculated Data |
| Toluene | 2.38 | Experimental Data | Calculated Data |
| n-Hexane | 1.88 | Experimental Data | Calculated Data |
Note: The dielectric constants are provided as a reference for solvent polarity.
Conclusion
This technical guide provides a detailed framework for the experimental determination of the solubility of this compound in organic solvents. By following the outlined static equilibrium method and utilizing the provided data presentation structure, researchers can generate the critical solubility data necessary for advancing the development of this compound for its intended applications in pharmaceuticals and other scientific domains. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring methodological consistency.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyrazole | 288-13-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. uomus.edu.iq [uomus.edu.iq]
physical and chemical properties of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a heterocyclic aromatic amine that has garnered interest in medicinal chemistry and materials science. Its structure, featuring a substituted pyrazole ring linked to an aniline moiety, provides a versatile scaffold for the development of novel compounds with diverse biological activities. This technical guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of drug development.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical and biological studies.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 52708-32-4 | [1] |
| Chemical Formula | C₁₁H₁₃N₃ | [1] |
| Molecular Weight | 187.24 g/mol | Calculated |
| Melting Point | 69-71 °C | [2] |
| Boiling Point | 389.0 ± 42.0 °C (Predicted) | [2] |
| pKa | 2.96 ± 0.10 (Predicted) | [2] |
| LogP | 2.08 (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Moderately soluble in water. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the key spectral data.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.33–7.27 | m | 2H | Ar-H |
| 6.96–6.90 | m | 2H | Ar-H |
| 5.94 | s | 1H | Pyrazole-H |
| 3.80 | s | 3H | OCH₃ |
| 2.27 | s | 3H | CH₃ |
| 2.22 | s | 3H | CH₃ |
Reference Spectrum: [4]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 158.7 | Ar-C |
| 148.5 | Pyrazole-C |
| 139.4 | Pyrazole-C |
| 133.1 | Ar-C |
| 126.4 | Ar-CH |
| 114.1 | Ar-CH |
| 106.2 | Pyrazole-CH |
| 55.5 | OCH₃ |
| 13.5 | CH₃ |
| 12.1 | CH₃ |
Reference Spectrum: [4]
FT-IR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic peaks for N-H stretching of the aniline group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and pyrazole rings, and N-H bending. For a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, characteristic N-H stretches are observed at 3448 cm⁻¹ and 3328 cm⁻¹, and aromatic ring vibrations at 1626 cm⁻¹[5].
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (187.24 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the bond between the aniline and pyrazole rings.
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of both anilines and pyrazoles.
-
Basicity: The aniline moiety imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts.
-
N-Arylation and N-Alkylation: The nitrogen atom of the aniline can undergo various coupling reactions.
-
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with directing effects to the ortho and para positions relative to the amino group.
-
Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions to form metal complexes. This property is of interest in catalysis and materials science.[6]
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
A common method for the synthesis of N-arylpyrazoles is the Ullmann condensation. The following is a general protocol adapted from procedures for similar compounds.[7]
Materials:
-
4-Iodoaniline
-
3,5-Dimethylpyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried round-bottom flask, add 4-iodoaniline (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 4-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ANILINE CAS#: 60639-22-7 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline | 1005596-25-7 [smolecule.com]
- 7. scbt.com [scbt.com]
Technical Guide: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline (CAS 52708-32-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline (CAS 52708-32-4), along with a list of potential suppliers and a generalized synthetic protocol based on related compounds.
Chemical and Physical Properties
This compound is a heterocyclic aromatic amine. Its core structure consists of a dimethyl-substituted pyrazole ring linked to an aniline moiety.
| Property | Value | Source(s) |
| CAS Number | 52708-32-4 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |
| IUPAC Name | This compound | [1][2][4][5][7][8][13] |
| Synonyms | 1-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazole | [8] |
| Molecular Formula | C₁₁H₁₃N₃ | [1][2][3][5][7] |
| Molecular Weight | 187.24 g/mol | [1][3][5][7] |
| Melting Point | 78 °C | [6] |
| Boiling Point | 338.2 °C at 760 mmHg | [6] |
| Appearance | Solid | [1] |
Note: Some sources indicate that data for properties like melting and boiling points are not available. The provided values are from single sources and should be confirmed experimentally.
Potential Suppliers
A number of chemical suppliers list this compound in their catalogs. Researchers should contact these suppliers directly to inquire about availability, purity, and pricing.
-
2a biotech
-
abcr Gute Chemie[3]
-
Alfa Chemistry
-
Ambeed
-
Angene Chemical[2]
-
Apollo Scientific[8]
-
BLD Pharm[13]
-
Chemchart
-
ETA chemicals Co.,Ltd[11]
-
Fisher Scientific (via eMolecules)[1]
-
LookChem[9]
-
Molbase[6]
-
Sapphire Bioscience[10]
-
Vihasibio Sciences PVT LTD[4]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and plausible synthetic route can be inferred from the synthesis of structurally similar N-substituted pyrazoles. The following protocol is a representative example based on the reaction of a primary aromatic amine with a β-diketone.
General Synthesis of 1-Aryl-3,5-dimethylpyrazoles
This procedure is adapted from methodologies described for the synthesis of related pyrazole derivatives.[1]
Reaction:
4-Phenylamine (Aniline) reacts with 2,4-pentanedione in the presence of an aminating agent and a suitable solvent to yield this compound.
Materials:
-
4-nitroaniline (as a precursor to 4-aminophenylhydrazine, or directly using 4-aminophenylhydrazine if available)
-
2,4-pentanedione (acetylacetone)
-
Hydrazine hydrate (if starting from a non-hydrazine precursor)
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Catalyst (if necessary, e.g., acid catalyst)
Procedure:
-
Formation of the Hydrazine (if necessary): If starting with an aniline derivative that is not a hydrazine, it would first need to be converted. A common method is the diazotization of the aniline followed by reduction.
-
Condensation Reaction: The substituted phenylhydrazine (in this case, 4-aminophenylhydrazine) is reacted with an equimolar amount of 2,4-pentanedione.
-
Cyclization: The reaction mixture is typically heated under reflux in a suitable solvent such as ethanol or acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Note: The specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for this particular substrate to achieve the best yield and purity.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis of 1-aryl-3,5-dimethylpyrazoles, which is applicable for the target compound.
Caption: Generalized synthetic workflow for 1-aryl-3,5-dimethylpyrazoles.
Biological Activity and Signaling Pathways
The search of scientific literature did not yield specific studies detailing the biological activity or involvement in signaling pathways for this compound (CAS 52708-32-4). However, the pyrazole moiety is a common scaffold in medicinal chemistry, and various derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[2][5] Further research is required to elucidate the specific biological functions and mechanisms of action for this particular compound.
References
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | MDPI [mdpi.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. chemmethod.com [chemmethod.com]
- 13. chemmethod.com [chemmethod.com]
molecular weight and formula of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological activities.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol [1][2] |
| IUPAC Name | This compound[3][4] |
| CAS Number | 52708-32-4[3][4] |
| Canonical SMILES | CC1=CC(=NN1C2=CC=C(C=C2)N)C |
| InChI Key | WPGFYAUWKUKJFK-UHFFFAOYSA-N[1] |
| Appearance | Solid (form)[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes for N-arylpyrazoles. A common and effective method involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. Below is a detailed experimental protocol based on general procedures for similar compounds.
Experimental Protocol: Synthesis via Condensation
This protocol outlines the synthesis of this compound from 4-aminophenylhydrazine and acetylacetone.
Materials:
-
4-Aminophenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications in Drug Development
Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. While specific research on the biological activity of this compound is not extensively documented, related compounds have shown potential as:
-
Anticancer Agents: Many pyrazole derivatives have been investigated for their antiproliferative and apoptotic effects on various cancer cell lines. Some have been shown to act as inhibitors of crucial enzymes in cancer progression, such as cyclin-dependent kinases (CDKs)[5].
-
Enzyme Inhibitors: The pyrazole moiety is a key pharmacophore in several enzyme inhibitors. For instance, some pyrazole-containing compounds have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes[2][6].
-
Antimicrobial Agents: Research has indicated that pyrazole derivatives can possess antibacterial and antifungal properties[7].
-
Anti-inflammatory Agents: The anti-inflammatory potential of pyrazole-based compounds is another area of active investigation.
Postulated Signaling Pathway Involvement
Given the documented activity of similar pyrazole derivatives as enzyme inhibitors, a plausible mechanism of action for this compound in a therapeutic context could involve the inhibition of a key signaling kinase. The diagram below illustrates a hypothetical signaling pathway where a pyrazole-containing inhibitor, such as the title compound, could exert its effect.
This diagram depicts a generic signaling cascade often implicated in cell growth and proliferation. A pyrazole-based inhibitor could potentially bind to the active site of a kinase (e.g., Kinase B) in this pathway, thereby blocking the downstream signaling and leading to a therapeutic effect, such as the inhibition of cancer cell growth. Further research is necessary to identify the specific molecular targets of this compound.
References
- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole-Pyrazole-Piperazine Chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrazole Anilines from Hydrazine and Diketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of pyrazole anilines, a critical scaffold in medicinal chemistry, through the condensation reaction of hydrazines and 1,3-diketones, famously known as the Knorr pyrazole synthesis. This document details the underlying reaction mechanism, provides step-by-step experimental protocols for the synthesis and purification of N-phenylpyrazoles, and presents quantitative data on reaction yields and spectroscopic characterization. Furthermore, it explores the biological significance of pyrazole anilines as kinase inhibitors and visualizes their interaction with key signaling pathways, offering valuable insights for researchers in drug discovery and development.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with a significant number of approved drugs containing this heterocyclic motif.[1] Their metabolic stability and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them privileged scaffolds in drug design.[1][2] Pyrazole anilines, in particular, which incorporate an aniline moiety, have demonstrated significant potential as potent inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways implicated in diseases such as cancer.[3][4]
The most direct and widely utilized method for the synthesis of N-substituted pyrazoles is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[5][6] This guide focuses on the synthesis of pyrazole anilines, primarily through the reaction of phenylhydrazine with various 1,3-diketones, yielding N-phenylpyrazoles.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds via an acid-catalyzed condensation-cyclization mechanism.[2][5] The reaction is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-diketone. In the case of an aniline-substituted hydrazine, such as phenylhydrazine, the reaction proceeds as follows:
-
Hydrazone Formation: The reaction typically begins with the acid-catalyzed condensation of the more nucleophilic nitrogen of phenylhydrazine with one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the stable aromatic pyrazole ring.
When using unsymmetrical 1,3-diketones, the initial attack of the substituted hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine.[7]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of N-phenylpyrazoles, a common class of pyrazole anilines.
General Procedure for the Synthesis of 3,5-Disubstituted-1-phenyl-1H-pyrazoles
This protocol is a generalized procedure based on established methods for the Knorr pyrazole synthesis.[8]
Materials:
-
Substituted 1,3-diketone (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethanol or Glacial Acetic Acid (10 mL)
-
Catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄), if necessary.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 mmol) in ethanol or glacial acetic acid (10 mL).
-
Add phenylhydrazine (1.0 mmol) to the solution.
-
If using a neutral solvent like ethanol, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry it under a vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Purification by Column Chromatography
For high-purity compounds, column chromatography is the preferred method of purification.[9][10][11]
Materials and Equipment:
-
Crude pyrazole aniline product
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole aniline.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of pyrazole anilines, including reaction yields and spectroscopic data for characterization.
Table 1: Synthesis of Substituted N-Phenylpyrazoles - Reaction Conditions and Yields
| Entry | 1,3-Diketone | Hydrazine | Solvent | Conditions | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | Ethanol | Reflux, 2h | 85 | [8] |
| 2 | Benzoylacetone | Phenylhydrazine | Acetic Acid | Reflux, 3h | 92 | [4] |
| 3 | Dibenzoylmethane | Phenylhydrazine | Ethanol | Reflux, 4h | 90 | [8] |
| 4 | 1,1,3,3-Tetramethoxypropane | Phenylhydrazine | Acetic Acid/Oleum | Reflux | Not specified | [8] |
| 5 | Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux, 1h | 95 | [12] |
| 6 | 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | Reflux | 63 | [13] |
Table 2: Spectroscopic Data for Representative N-Phenylpyrazoles
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) |
| 1,3,5-Trimethyl-1-phenyl-1H-pyrazole | 7.50-7.20 (m, 5H, Ar-H), 6.01 (s, 1H, pyrazole-H), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃) | 148.5, 140.1, 139.5, 129.2, 127.5, 125.0, 107.2, 13.8, 11.5 | 3060 (Ar C-H), 2920 (C-H), 1595 (C=N), 1500 (C=C) | 186 (M⁺) |
| 3,5-Diphenyl-1-phenyl-1H-pyrazole | 7.95 (d, 2H, Ar-H), 7.50-7.25 (m, 13H, Ar-H), 6.85 (s, 1H, pyrazole-H) | 152.0, 144.5, 139.0, 133.0, 130.5, 129.0, 128.8, 128.5, 128.2, 126.0, 125.5, 105.5 | 3055 (Ar C-H), 1598 (C=N), 1495 (C=C), 760, 690 (Ar C-H bend) | 296 (M⁺) |
| 3-Methyl-1,5-diphenyl-1H-pyrazole | 7.70-7.20 (m, 10H, Ar-H), 6.45 (s, 1H, pyrazole-H), 2.35 (s, 3H, CH₃) | 151.0, 142.0, 139.8, 133.5, 129.0, 128.7, 128.5, 128.0, 125.5, 106.0, 14.0 | 3060 (Ar C-H), 2925 (C-H), 1600 (C=N), 1505 (C=C) | 234 (M⁺) |
Note: Spectroscopic data are generalized from various sources and may vary slightly depending on the specific experimental conditions.[1][14][15][16][17][18]
Biological Significance and Signaling Pathways
Pyrazole anilines have emerged as potent inhibitors of several protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Two prominent pathways targeted by pyrazole-based inhibitors are the Cyclin-Dependent Kinase (CDK) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Inhibition of Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[3] In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. Pyrazole aniline derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.
Inhibition of JAK/STAT Signaling Pathway
The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[19][20] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Pyrazole anilines have been designed as inhibitors of JAK kinases, thereby blocking the downstream signaling cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of pyrazole anilines.
Conclusion
The synthesis of pyrazole anilines via the Knorr condensation of hydrazines and 1,3-diketones remains a robust and versatile method for accessing this important class of compounds. This guide has provided a detailed overview of the reaction, including its mechanism, practical experimental protocols, and methods for purification and characterization. The presented quantitative data and visualizations of relevant signaling pathways underscore the significance of pyrazole anilines in drug discovery, particularly in the development of kinase inhibitors. The information contained herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.
References
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. growingscience.com [growingscience.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Spectroscopic studies of some 1-phenylpyrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
The Knorr Pyrazole Synthesis with Anilines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, remains a highly relevant and versatile method for the preparation of pyrazole derivatives.[1][2][3] Pyrazoles are a critical scaffold in medicinal chemistry, found in numerous pharmaceuticals. This technical guide provides an in-depth exploration of the Knorr pyrazole synthesis mechanism, with a specific focus on the use of anilines as the hydrazine component. It includes detailed mechanistic pathways, experimental protocols, and quantitative data to support researchers in the application of this important reaction.
Core Mechanism of the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is fundamentally a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][3] The reaction is typically catalyzed by acid and proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][3]
The general mechanism can be outlined in the following key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and is typically accelerated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[2] This condensation reaction forms a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This step leads to the formation of a cyclic hemiaminal intermediate.
-
Dehydration: The cyclic intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic pyrazole ring.
When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, such as pH.[1]
The Role of Anilines in the Knorr Pyrazole Synthesis
While the classical Knorr synthesis often employs hydrazine or phenylhydrazine, substituted anilines can also be utilized as the hydrazine precursor, typically after conversion to the corresponding arylhydrazine. However, the use of aniline derivatives directly in the reaction mixture presents unique mechanistic considerations.
Aniline can act as a nucleophilic catalyst, particularly for the initial hydrazone formation.[4] However, studies have shown that while aniline catalysis can accelerate the formation of the hydrazone intermediate, it can also inhibit the subsequent pyrazole cyclization.[4] This inhibition is thought to be due to the formation of a relatively stable aniline-iminium species, which may be kinetically stable towards the intramolecular attack by the amide nitrogen required for cyclization.[4] This effect is particularly pronounced at higher pH.[4] Therefore, careful control of reaction conditions, especially pH, is crucial when anilines are involved in the reaction pathway. Acidic conditions generally favor both the initial condensation and the subsequent cyclization and dehydration steps.[4]
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
The following is a representative experimental protocol for a reaction involving a substituted aniline derivative and a 1,3-dicarbonyl compound, leading to a pyrazole precursor. This protocol is based on the synthesis of 3-(2-(4-Chlorophenyl)-hydrazono)-pentane-2,4-dione.[5]
Synthesis of 3-(2-(4-Chlorophenyl)-hydrazono)-pentane-2,4-dione [5]
-
Materials:
-
4-Chloroaniline (0.01 mole)
-
Concentrated Hydrochloric Acid (8 mL)
-
Water (6 mL)
-
Sodium Nitrite (0.02 mole)
-
Acetylacetone (0.01 mole)
-
Sodium Acetate (0.05 mole)
-
Ethanol (20 mL)
-
-
Procedure:
-
Dissolve 4-chloroaniline (0.01 mole) in a mixture of concentrated HCl (8 mL) and water (6 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add a cold aqueous solution of sodium nitrite (0.02 mole) to the cooled aniline solution to form the diazonium salt.
-
Filter the cold diazonium salt solution into a cooled solution of acetylacetone (0.01 mole) and sodium acetate (0.05 mole) in ethanol (20 mL).
-
Stir the reaction mixture for 2 hours.
-
Filter the resulting solid, dry it, and purify by recrystallization from ethanol to obtain the hydrazono-pentane-2,4-dione product.
-
This intermediate can then be reacted with hydrazine hydrate to form the corresponding pyrazole.[5]
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of N-aryl pyrazoles via the Knorr synthesis and related methods.
| Entry | Arylhydrazine/Aniline Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 1 | Phenylhydrazine | Ethyl Acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Not specified | [1] |
| 2 | Phenylhydrazine | Heptane-3,5-dione | 3,5-Diethyl-1-phenyl-1H-pyrazole | 85 | [6] |
| 3 | 4-Bromophenylhydrazine | Heptane-3,5-dione | 1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazole | 82 | [6] |
| 4 | 4-tert-Butylphenylhydrazine | Heptane-3,5-dione | 1-(4-tert-Butylphenyl)-3,5-diethyl-1H-pyrazole | 88 | [6] |
Spectroscopic Data for a Representative N-Aryl Pyrazole: 3,5-Diethyl-1-phenyl-1H-pyrazole [6]
-
¹H NMR (200 MHz, CDCl₃) δ: 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H)
-
¹³C NMR (50 MHz, CDCl₃) δ: 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15
-
MS (ESI): m/z = 201 [M+H]⁺
Conclusion
The Knorr pyrazole synthesis remains a powerful tool for the construction of N-aryl pyrazoles, which are of significant interest in drug discovery and development. Understanding the nuanced role of anilines in this reaction, particularly their potential to both catalyze and inhibit different stages of the mechanism, is critical for optimizing reaction outcomes. By carefully controlling reaction conditions and utilizing appropriate protocols, researchers can effectively leverage this classic reaction for the synthesis of a diverse range of pyrazole derivatives.
References
Methodological & Application
Application Notes and Protocols for 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline as a Ligand in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a versatile N-donor heterocyclic ligand. Its structure, featuring a pyrazole ring and an aniline moiety, allows for the formation of stable coordination complexes with a variety of transition metals. The nitrogen atoms of the pyrazole ring can effectively chelate with metal ions, creating complexes with unique electronic and catalytic properties.[1] While detailed literature on the metal complexes of this specific ligand is emerging, extensive research on analogous pyrazole-containing ligands has demonstrated significant potential in catalysis, materials science, and medicinal chemistry, including applications as antimicrobial and anticancer agents.[2]
This document provides an overview of the potential applications of metal complexes of this compound, along with generalized experimental protocols for their synthesis and evaluation. The protocols and data for specific applications are based on closely related and structurally similar pyrazole-ligated metal complexes and should be considered as a starting point for experimental design and optimization.
Synthesis of the Ligand and its Metal Complexes
Synthesis of this compound
A common route for the synthesis of N-aryl-pyrazoles involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For this compound, this involves the reaction of 4-hydrazinylaniline with acetylacetone (2,4-pentanedione).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydrazinylaniline hydrochloride (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add acetylacetone (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthesis of Metal Complexes
The this compound ligand can be complexed with various metal salts (e.g., chlorides, nitrates, acetates) of metals such as copper(II), palladium(II), cobalt(II), and zinc(II). The following is a generalized protocol.
Experimental Protocol: General Synthesis of a Metal Complex [M(L)₂Cl₂]
-
Ligand Solution: Dissolve this compound (L) (2 equivalents) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., MCl₂, 1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Precipitation and Isolation: A precipitate may form immediately or upon stirring for several hours. The reaction mixture may be gently heated to ensure complete reaction. Cool the mixture, and collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with cold solvent and then with diethyl ether. Dry the complex under vacuum.
-
Characterization: Characterize the resulting metal complex using FT-IR spectroscopy (to observe shifts in C=N and N-N stretching frequencies upon coordination), UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine the coordination geometry.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of the ligand and its metal complexes.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
Application Note:
Palladium(II) complexes of this compound are expected to serve as precatalysts for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and arylboronic acids. The ligand is anticipated to stabilize the palladium center and facilitate the catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium complex (e.g., [Pd(L)₂Cl₂], 0.1-1 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, 2 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) for the required time (e.g., 2-24 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography. The yield can be determined by ¹H NMR spectroscopy.
Hypothetical Catalytic Cycle
References
- 1. Buy 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline | 1005596-25-7 [smolecule.com]
- 2. Mixed-valence copper(I,II) complexes with 4-(1H-pyrazol-1-yl)-6-R-pyrimidines: from ionic structures to coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Transition Metal Complexes with 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of transition metal complexes incorporating the ligand 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. These complexes are of significant interest in medicinal chemistry and catalysis due to the versatile coordination properties of the pyrazole moiety and the biological relevance of transition metals. The protocols outlined below are based on established synthetic methodologies for pyrazole derivatives and their subsequent complexation with various transition metal salts.
Application Notes
Transition metal complexes containing pyrazole-based ligands have demonstrated a wide array of potential applications in drug development and catalysis. The incorporation of a 4-aminophenyl substituent on the pyrazole ring offers a versatile platform for further functionalization and modulation of the complex's biological and chemical properties.
1. Antimicrobial and Antifungal Agents: The coordination of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) to pyrazole-containing ligands has been shown to significantly enhance their antimicrobial and antifungal activities compared to the free ligands.[1][2][3][4] This enhancement is often attributed to the chelation theory, which suggests that the positive charge of the metal ion is partially shared with the donor atoms of the ligand, increasing the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid layers of microbial cell membranes, leading to interference with normal cellular processes and eventual cell death.
2. Anticancer Agents: Pyrazole-containing compounds and their metal complexes have been investigated for their cytotoxic activities against various cancer cell lines.[5] The mechanism of action can vary but may involve the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[6] The specific transition metal and the overall geometry of the complex play a crucial role in determining its efficacy and selectivity.
3. Catalysis: Transition metal complexes with pyrazole-based ligands are effective catalysts in a range of organic transformations, including polymerization reactions and carbon-carbon coupling reactions.[7][8][9][10] The electronic and steric properties of the pyrazole ligand can be tuned to modulate the catalytic activity and selectivity of the metal center. The aniline group on the ligand provides a handle for immobilization of the catalyst on a solid support.
Experimental Protocols
Part 1: Synthesis of the Ligand: this compound
This protocol describes the synthesis of the ligand via the condensation reaction between 4-hydrazinylaniline and acetylacetone.
Materials:
-
4-hydrazinylaniline hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine or other suitable base
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-hydrazinylaniline hydrochloride (1 equivalent) in a minimal amount of warm ethanol.
-
To this solution, add triethylamine (1.1 equivalents) dropwise with stirring to neutralize the hydrochloride and liberate the free hydrazine.
-
In a separate beaker, dissolve acetylacetone (1 equivalent) in ethanol.
-
Add the acetylacetone solution dropwise to the stirred solution of 4-hydrazinylaniline at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated solution into cold distilled water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Part 2: General Protocol for the Synthesis of Transition Metal Complexes
This general protocol can be adapted for the synthesis of various transition metal complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with the synthesized ligand.
Materials:
-
This compound (ligand)
-
Transition metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the ligand, this compound (2 equivalents), in warm methanol or ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the transition metal salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A color change or precipitation is often observed upon addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure complete complexation.[12]
-
Cool the mixture to room temperature, and if a precipitate has formed, collect the complex by vacuum filtration.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization or precipitation.
-
Wash the collected solid complex with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the final transition metal complex in a desiccator or under vacuum.
-
Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to determine its structure and properties.
Data Presentation
| Compound/Complex | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | λmax (nm) | Magnetic Moment (B.M.) |
| Ligand | 75-85 | 106-108[13] | ~3400-3200 (N-H), ~1600 (C=N), ~1550 (C=C) | - | - |
| Cu(II) Complex | 60-70 | >250 | Shift in C=N, Appearance of M-N band (~450-500) | d-d transitions | ~1.7-2.2 |
| Ni(II) Complex | 65-75 | >250 | Shift in C=N, Appearance of M-N band (~450-500) | d-d transitions | ~2.8-3.5 |
| Co(II) Complex | 60-70 | >250 | Shift in C=N, Appearance of M-N band (~450-500) | d-d transitions | ~4.3-5.2 |
| Zn(II) Complex | 70-80 | >250 | Shift in C=N, Appearance of M-N band (~450-500) | Ligand-based | Diamagnetic |
Note: The data presented in this table are representative values based on typical results for similar pyrazole-based transition metal complexes and should be confirmed by experimental analysis.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and characterization of transition metal complexes.
Potential Mechanism of Antimicrobial Action
Caption: Postulated mechanism of antimicrobial action for transition metal complexes.
References
- 1. Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. theaspd.com [theaspd.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. Synthesis and catalytic application of aluminium anilido-pyrazolate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. scribd.com [scribd.com]
Application Notes and Protocols: 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a versatile building block in medicinal chemistry, serving as a key scaffold in the development of a wide range of therapeutic agents. Its structural features, comprising a substituted pyrazole ring linked to an aniline moiety, allow for diverse chemical modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties. This scaffold is notably present in the selective COX-2 inhibitor, Celecoxib, highlighting its significance in drug design. These application notes provide an overview of its utility, key biological activities of its derivatives, and detailed protocols for synthesis and evaluation.
Applications in Drug Discovery
The this compound core is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas:
-
Anti-inflammatory Agents: The most prominent application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain, with Celecoxib being the prime example.[1][2]
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exhibit their anticancer effects through mechanisms such as inhibition of protein kinases (e.g., CDK2, JAKs) and induction of apoptosis.[3][4][5][6]
-
Kinase Inhibitors: The pyrazole-aniline scaffold serves as a potent hinge-binding motif in many kinase inhibitors, targeting a variety of kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[5][7][8]
Data Presentation
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | MCF-7 (Breast) | 1.88 ± 0.11 | [4][9] |
| 1 | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | B16-F10 (Melanoma) | 2.12 ± 0.15 | [4][9] |
| 2 | 1,4-benzoxazine-pyrazole hybrid | MCF-7 (Breast) | 2.82 | [10] |
| 3 | 1,4-benzoxazine-pyrazole hybrid | A549 (Lung) | 6.28 | [10] |
| 4 | Pyrazolo[1,5-a]pyrimidine derivative | HepG2 (Liver) | 10.05 | [3] |
| 5 | Pyridopyrazolo-triazine derivative | MCF-7 (Breast) | 3.89 | [11] |
| 6 | Pyrazole-based chalcone | PACA2 (Pancreatic) | 27.6 | [12] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 7 | CDK2/cyclin E | 980 ± 60 | [4][9] |
| 8 | JAK1 | 3.4 | [5] |
| 8 | JAK2 | 2.2 | [5] |
| 8 | JAK3 | 3.5 | [5] |
| 9 | Aurora A | 939 | [8] |
| 9 | Aurora B | 583 | [8] |
| 10 | CDK2 | 7 | [13] |
| 11 | Chk2 | 17.9 | [7] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | ~0.04 | ~30 | [1] |
| 12 | COX-2 | 0.781 | 7.16 | [10] |
| 13 | COX-2 | 0.781 | 5.96 | [10] |
| 14 | COX (in RAW 264.7 cells) | 2.7 | Not Reported | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of N-arylpyrazoles.
Materials:
-
4-Hydrazinobenzenesulfonamide hydrochloride (or other suitable aniline precursor)
-
2,4-Pentanedione (Acetylacetone)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) in ethanol, add 2,4-pentanedione (1.1 eq).
-
Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase (e.g., CDK2, JAK2)
-
Substrate peptide specific for the kinase
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphospecific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, the target kinase, and the test compound dilution.
-
Add the specific substrate peptide to each well.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the extent of substrate phosphorylation using a phosphospecific antibody-based detection method (e.g., ELISA or Western blot).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified signaling pathways modulated by Celecoxib, a derivative of the core scaffold.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Preparation and Evaluation of Bioactive Derivatives from 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Introduction The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous pharmacologically active agents.[1] Molecules incorporating this five-membered heterocyclic ring exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] A key example is Celecoxib, a potent and selective COX-2 inhibitor, which features a pyrazole core.[1][4] The starting material, 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, serves as a versatile building block for synthesizing novel derivatives with significant therapeutic potential. The primary amino group on the aniline ring provides a reactive site for various chemical modifications, such as the formation of Schiff bases and amides, leading to new chemical entities for drug discovery and development.
This document provides detailed protocols for the synthesis of bioactive derivatives from this compound, methods for their biological evaluation, and a summary of their reported activities.
I. Synthetic Pathways and Experimental Protocols
The primary synthetic routes for deriving bioactive compounds from this compound involve reactions at the amino group. The general workflow for synthesis and evaluation is outlined below.
Caption: General workflow for synthesis and evaluation of derivatives.
Protocol 1: Synthesis of the Precursor 3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of the core pyrazole ring, a necessary precursor for the title compound.
Principle: The synthesis is achieved through the cyclocondensation reaction of pentane-2,4-dione (acetylacetone) with hydrazine hydrate.[5]
Reagents and Materials:
-
Pentane-2,4-dione
-
Hydrazine hydrate (85%)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve pentane-2,4-dione in methanol.
-
Slowly add 85% hydrazine hydrate to the solution at room temperature (25–35 °C). Note: The reaction is exothermic.[5]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting product, 3,5-dimethyl-1H-pyrazole, is often obtained in quantitative yield and can be used in the next step with or without further purification.[5]
-
Characterize the product using ¹H NMR. The expected signals are a singlet around 5.78 ppm (pyrazole CH) and a singlet around 2.4 ppm (two methyl groups).[5]
Protocol 2: General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of the primary amino group of this compound with an aldehyde or ketone. These derivatives have shown a broad range of bioactivities, including antimicrobial and anticancer effects.[1][2][6]
Principle: A primary amine reacts with an aldehyde or ketone to form an imine (Schiff base), with the elimination of a water molecule. The reaction is often catalyzed by a small amount of acid.
Reagents and Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde (e.g., vanillin, benzaldehyde)[6]
-
Ethanol or Dimethylformamide (DMF)
-
Para-toluenesulfonic acid (p-TsOH) (catalytic amount)[6]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve equimolar amounts of this compound and the desired aldehyde in ethanol or DMF in a round-bottom flask.[6]
-
Add a catalytic amount of p-TsOH to the mixture.
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC.[6]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.
-
If no precipitate forms, pour the mixture into ice-cold water to induce precipitation.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.[6]
-
Confirm the structure using IR, ¹H NMR, and Mass Spectrometry. The formation of the imine bond (-N=CH-) is typically confirmed by a characteristic signal in the ¹H NMR spectrum around δ 8.6-8.9 ppm.[7]
Protocol 3: General Synthesis of Amide Derivatives
Amide derivatives are formed by reacting the aniline with a carboxylic acid or its more reactive acyl chloride derivative. This class of compounds has potential as carbonic anhydrase inhibitors and other therapeutic agents.[8][9]
Principle: The nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of an acyl chloride or a carboxylic acid (activated by a coupling agent), forming an amide bond.
Reagents and Materials:
-
This compound
-
Substituted acyl chloride (e.g., benzoyl chloride) or carboxylic acid
-
A suitable base (e.g., pyridine, triethylamine) if starting from acyl chloride
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure (using Acyl Chloride):
-
Dissolve this compound in a suitable solvent like DCM or THF in a round-bottom flask.
-
Add an equimolar amount of a base (e.g., pyridine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of the desired acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude amide by column chromatography or recrystallization.[8]
-
Characterize the final product using spectroscopic methods.
II. Biological Activities and Data
Derivatives of this compound and related pyrazole structures have been evaluated for a variety of biological activities. The primary targets include cancer cell lines and enzymes involved in inflammation.
Anticancer Activity
Many pyrazole-based compounds, including Schiff bases and other derivatives, have been tested for their cytotoxic effects against various human cancer cell lines. The data is typically presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| Pyrazole-based Schiff Base (5d) | A549 (Lung) | 48.61 ± 0.14 | - | - | [10] |
| Pyrazole-based Schiff Base (5e) | A549 (Lung) | 47.74 ± 0.20 | - | - | [10] |
| Pyrazole-based Schiff Base (7a) | A549 (Lung) | 49.40 ± 0.18 | - | - | [10] |
| Pyrazole-based Schiff Base (5e) | Caco-2 (Colon) | 40.99 ± 0.20 | - | - | [10] |
| Pyrazole-based Schiff Base (7a) | Caco-2 (Colon) | 42.42 ± 0.18 | - | - | [10] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a) | MCF-7 (Breast) | 1.88 ± 0.11 | - | - | [3][11] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a) | B16-F10 (Melanoma) | 2.12 ± 0.15 | - | - | [3][11] |
| 1,4-benzoxazine-pyrazole hybrid (22) | MCF-7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | - | [12] |
| Pyrazole carbaldehyde derivative (43) | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [12] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Table 2: In Vitro COX Inhibition by Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Citation |
| Celecoxib | 7.7 | 0.07 | 110 | [13] |
| Celecoxib Analogue (7f) | 0.0057 | 4.38 | 0.0013 (COX-1 Selective) | [14] |
| Celecoxib Analogue (10a) | 8.3 | 0.19 | 43.7 | [13] |
| Celecoxib Analogue (10b) | 258 | 0.73 | 353.4 | [13] |
III. Protocol for Biological Evaluation
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a common method for assessing the antiproliferative activity of synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the synthesized compounds in the growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value using graphing software like GraphPad Prism.[5]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
protocol for the synthesis of anticancer agents using 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of novel Schiff base derivatives from 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a versatile precursor for the development of potential anticancer agents. The pyrazole moiety is a well-established pharmacophore in numerous anticancer drugs. This protocol outlines a straightforward and efficient method for generating a library of candidate compounds. Additionally, this note presents representative biological activity data for analogous pyrazole-containing compounds and discusses the potential mechanism of action through the inhibition of key signaling pathways, such as the VEGFR-2 pathway, which is crucial in tumor angiogenesis.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. Compounds incorporating pyrazole moieties have been shown to act as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in cancer therapy. The starting material, this compound, provides a key building block for the synthesis of novel compounds where the pyrazole ring system can be strategically functionalized to enhance anticancer efficacy. This protocol focuses on the synthesis of Schiff bases, a class of compounds known for their diverse biological activities, by reacting the primary amine of the precursor with various substituted aldehydes.
Data Presentation
The following table summarizes the anticancer activity of representative pyrazole-containing compounds, demonstrating the potential of this scaffold. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells) against various human cancer cell lines.
| Compound Type | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-Schiff Base Analog | HeLa (Cervical Cancer) | 5 - 25 | Carboplatin | >50 |
| Pyrazole-Schiff Base Analog | MCF-7 (Breast Cancer) | 10 - 40 | Carboplatin | >50 |
| Pyrazole-Urea Analog | A549 (Lung Cancer) | 0.01 - 10 | Etoposide | ~5 |
| Pyrazole-Urea Analog | Colo205 (Colon Cancer) | 0.1 - 5 | Etoposide | ~5 |
| Pyrazole Derivative | HCT116 (Colon Cancer) | 8.21 | Doxorubicin | Not specified |
| Pyrazole Derivative | A549 (Non-small cell lung cancer) | 19.56 | Doxorubicin | Not specified |
Note: The IC50 values presented are for structurally related pyrazole derivatives and are intended to be representative of the potential activity of compounds synthesized from this compound.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives from this compound
This protocol describes the synthesis of Schiff bases via the condensation reaction of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol. Stir the solution until the aniline is completely dissolved.
-
Aldehyde Addition: To this solution, add 1.05 equivalents of the desired substituted benzaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the compound using spectroscopic methods (e.g., FT-IR, ¹H-NMR, and Mass Spectrometry) to confirm its structure.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds against a cancer cell line (e.g., MCF-7) using the MTT assay.
Materials:
-
Synthesized pyrazole-Schiff base compounds
-
Human cancer cell line (e.g., MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the cell viability against the compound concentration.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of pyrazole-Schiff base derivatives.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and potential point of inhibition.
Application Notes and Protocols: 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and its derivatives as a promising scaffold in the discovery of novel antimicrobial agents. The document includes a summary of its antimicrobial activity, a detailed protocol for its synthesis, and a standard method for evaluating its in vitro efficacy.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties. The this compound core represents a key pharmacophore, with derivatives showing potent activity against various bacterial pathogens, including drug-resistant strains.[1] The versatility of this scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant inhibitory effects against a spectrum of Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) of Selected Pyrazole-Aniline Derivatives
| Compound ID | R Group (Substitution on Aniline Ring) | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| 1 | 4-Fluoro-3-methyl | 12.5 | 12.5 | >50 | [2] |
| 2 | 3-Chloro-4-methyl | 3.12 - 6.25 | 6.25 | >50 | [2] |
| 3 | 3-Bromo | 6.25 - 12.5 | 12.5 | >50 | [2] |
| 4 | 3-Trifluoromethyl | 6.25 - 12.5 | 12.5 | >50 | [2] |
Note: The above data is a representation of the antimicrobial activity of derivatives and illustrates the potential of this chemical class. MIC values can vary based on the specific strain and testing conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and efficient method for the synthesis of 1-aryl-3,5-dimethyl-1H-pyrazoles via the condensation of a substituted phenylhydrazine with acetylacetone.
Materials:
-
4-Hydrazinylaniline hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of 4-hydrazinylaniline hydrochloride (1 mmol) in ethanol (20 mL) in a round-bottom flask, add acetylacetone (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid, followed by a brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound and its derivatives against bacterial strains.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the test compound at twice the desired highest final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and continue this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
Cover the plate and incubate at 35 ± 2 °C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Proposed Mechanism of Action
While the precise mechanism for all pyrazole derivatives is still under investigation, a significant body of evidence suggests that many act by inhibiting bacterial DNA gyrase and/or topoisomerase IV.[1][3] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.
References
Application Notes and Protocols for the Functionalization of the Aniline Group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a critical building block in medicinal chemistry, most notably as a key precursor in the synthesis of Celecoxib, a selective COX-2 inhibitor. The primary aromatic amine (aniline) group of this molecule offers a versatile handle for a wide range of chemical transformations. Functionalization at this position allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, the development of novel therapeutic agents, and the synthesis of molecular probes. These application notes provide detailed protocols for several key functionalization reactions of the aniline group: sulfonylation, acylation (amide bond formation), palladium-catalyzed C-N cross-coupling, and diazotization.
Sulfonylation for the Synthesis of Benzenesulfonamides
Application Note: The conversion of the aniline group to a sulfonamide is a cornerstone transformation in the synthesis of diarylpyrazole-based COX-2 inhibitors like Celecoxib. The sulfonamide moiety is a crucial pharmacophore that contributes to the selective binding to the COX-2 enzyme. This protocol details the reaction of this compound with a substituted benzenesulfonyl chloride to yield the corresponding sulfonamide derivative. Mild reaction conditions using photoredox catalysis have also been developed for
Application Notes and Protocols: Reactions of the Pyrazole Ring in 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a versatile building block in medicinal chemistry and materials science. The presence of both a reactive pyrazole ring and an aniline moiety offers multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives with potential biological activities. This document provides detailed application notes and experimental protocols for key reactions involving the pyrazole ring of this compound. The focus is on electrophilic substitution reactions, which are the most common transformations for this electron-rich heterocyclic system.
The pyrazole ring is a π-excessive five-membered heterocycle, making it susceptible to electrophilic attack, primarily at the C4 position. The 3 and 5 positions are substituted with methyl groups, sterically hindering attack at these sites. The N1 position is occupied by the 4-aminophenyl group, which, being electron-donating, influences the overall electron density and reactivity of the pyrazole ring.
Electrophilic Substitution Reactions
Electrophilic substitution reactions on the pyrazole ring of this compound are expected to proceed with high regioselectivity at the C4 position. The following sections detail the protocols for common electrophilic substitution reactions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] For N-substituted pyrazoles, this reaction typically occurs at the C4 position.[4]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the pyrazole ring.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Extraction: Stir the mixture until the Vilsmeier complex is completely hydrolyzed. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)aniline.
Quantitative Data (Expected):
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)aniline | POCl₃, DMF | DMF | 0 to 80 | 2-6 | 85-95 | [1][4][6] |
Spectroscopic Data (Expected):
-
¹H NMR: Appearance of a singlet corresponding to the aldehyde proton (CHO) around δ 9.8-10.0 ppm. The singlet for the C4-H of the pyrazole ring (around δ 6.0 ppm) will be absent.
-
¹³C NMR: Appearance of a signal for the aldehyde carbonyl carbon around δ 185-190 ppm.
-
IR (cm⁻¹): A strong absorption band in the region of 1670-1690 cm⁻¹ corresponding to the C=O stretching of the aldehyde.
Bromination
Bromination of the pyrazole ring can be achieved with high regioselectivity at the C4 position using N-bromosuccinimide (NBS) as a mild brominating agent. [7] Reaction Scheme:
dot
Caption: Bromination of the pyrazole ring using NBS.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature while stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)aniline. [8] Quantitative Data (Expected):
| Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)aniline | NBS | Acetonitrile | Room Temp. | 1-3 | >90 | [7][9][10][11] |
Spectroscopic Data (Expected):
-
¹H NMR: The singlet corresponding to the C4-H of the pyrazole ring will be absent.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in approximately 1:1 ratio).
Nitration
Direct nitration of this compound presents a challenge due to the presence of two activating rings and the sensitivity of the aniline moiety to strong acidic and oxidizing conditions. The reaction can lead to a mixture of products, including nitration on the aniline ring and potential oxidation. [12][13]However, controlled nitration of the pyrazole ring at the C4 position can be achieved.
Reaction Scheme:
dot
Caption: Nitration of the pyrazole ring.
Experimental Protocol (Proposed):
Note: This is a proposed protocol based on the nitration of similar N-arylpyrazoles. Optimization may be required. [14]
-
Acetylation of Aniline (Protection): To a solution of this compound (1.0 eq.) in acetic anhydride, add a catalytic amount of sulfuric acid. Stir at room temperature for 1-2 hours. Pour the mixture into ice water to precipitate the acetylated product, which can be filtered and dried. This step protects the amino group and reduces its activating effect, favoring nitration on the pyrazole ring.
-
Nitration: Dissolve the acetylated compound in acetic anhydride and cool to 0 °C. Add a mixture of fuming nitric acid and acetic anhydride dropwise while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Deprotection: Extract the product with ethyl acetate. The acetyl group can be removed by acidic or basic hydrolysis (e.g., refluxing with aqueous HCl or NaOH) to yield 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)aniline.
-
Purification: Purify the final product by column chromatography.
Quantitative Data (Expected):
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)aniline | HNO₃/Ac₂O | Ac₂O | 0 | 1-2 | Moderate | [14] |
Spectroscopic Data (Expected):
-
¹H NMR: Absence of the C4-H proton signal of the pyrazole ring.
-
IR (cm⁻¹): Appearance of strong absorption bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group.
Other Reactions
While electrophilic substitution is the most explored reaction type for the pyrazole ring in this molecule, other transformations can be envisaged.
Metal-Catalyzed Cross-Coupling Reactions
The C4-bromo derivative, 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)aniline, is a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, or alkynyl groups at the C4 position of the pyrazole ring.
Logical Workflow for C4-Arylation:
dot
Caption: Synthetic route to C4-arylated pyrazoles.
Conclusion
The pyrazole ring in this compound is a versatile platform for chemical modification. Electrophilic substitution reactions proceed with high regioselectivity at the C4 position, providing access to a range of functionalized derivatives. The protocols and data presented in these application notes serve as a guide for researchers in the fields of medicinal chemistry and materials science to explore the synthetic potential of this valuable building block. Further investigation into other reaction types, such as cycloadditions and metal-catalyzed cross-couplings, will undoubtedly expand the chemical space accessible from this precursor.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 8. chem-space.com [chem-space.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Complexation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline with Palladium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis and characterization of a palladium(II) complex with the bidentate N,N-donor ligand, 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. This class of palladium complexes is of significant interest due to its potential applications in catalysis, particularly in cross-coupling reactions that are fundamental to pharmaceutical and materials science research.[1][2][3][4]
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are often governed by the nature of the ligands coordinated to the palladium center. Pyrazole-based ligands have emerged as a versatile class of ligands in coordination chemistry and catalysis due to their straightforward synthesis, electronic tunability, and strong coordination to metal centers.[2][5][6] The ligand this compound offers two distinct nitrogen donor sites—the pyrazole nitrogen and the aniline nitrogen—for coordination to a metal center, forming a stable chelate ring that can influence the catalytic activity of the palladium complex.
This document outlines the synthesis of a dichloropalladium(II) complex of this compound, its characterization using various spectroscopic techniques, and potential applications in catalysis.
Experimental Protocols
Synthesis of dichlorobis[this compound]palladium(II)
This protocol describes the synthesis of a palladium(II) complex using potassium tetrachloropalladate(II) as the palladium source.
Materials:
-
This compound (L)
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Ethanol (absolute)
-
Deionized water
-
Dichloromethane (DCM)
-
Diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere of argon, dissolve this compound (2 mmol) in ethanol (20 mL).
-
In a separate beaker, dissolve potassium tetrachloropalladate(II) (1 mmol) in a minimal amount of deionized water (5 mL).
-
With vigorous stirring, add the aqueous solution of K₂PdCl₄ dropwise to the ethanolic solution of the ligand at room temperature.
-
A color change and the formation of a precipitate should be observed.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours to ensure complete reaction.[7]
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with deionized water (3 x 10 mL), followed by cold ethanol (2 x 5 mL), and finally with diethyl ether (2 x 5 mL) to facilitate drying.
-
Dry the resulting solid under vacuum to obtain the dichlorobis[this compound]palladium(II) complex.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of the palladium complex.
Data Presentation
Table 1: Expected Yield and Physical Properties
| Property | Expected Value |
| Yield | 75-85% |
| Appearance | Yellow to brown solid |
| Melting Point | >200 °C (with decomposition) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in DCM, Chloroform |
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | ν(N-H) of aniline: Shift to lower frequency upon coordination. ν(C=N) of pyrazole: Shift to higher frequency upon coordination. New bands in far-IR: Appearance of bands corresponding to ν(Pd-N) and ν(Pd-Cl) in the 400-200 cm⁻¹ region.[7] |
| ¹H NMR (DMSO-d₆, δ ppm) | Pyrazole protons: Downfield shift of the pyrazole ring protons upon coordination. Aniline protons: Downfield shift of the aromatic protons of the aniline ring. NH₂ protons: Significant downfield shift and potential broadening of the amine protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Pyrazole and aniline carbons: Shifts in the resonances of the carbon atoms adjacent to the coordinating nitrogen atoms. |
| Mass Spec (ESI-MS) | Observation of the molecular ion peak [M]⁺ or related fragments, confirming the molecular weight of the complex. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the characterization of the synthesized palladium complex.
Caption: Logical workflow for the characterization of the complex.
Application Notes: Potential in Catalysis
Palladium complexes bearing N-heterocyclic ligands are widely employed as catalysts in various organic transformations. The synthesized dichlorobis[this compound]palladium(II) complex is a potential pre-catalyst for cross-coupling reactions.
1. Suzuki-Miyaura Coupling: This complex can be investigated as a catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, a cornerstone reaction in the synthesis of biaryls, which are common motifs in pharmaceuticals. The in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species is a critical step in the catalytic cycle.[2][8]
2. Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is another area where this complex could be active. The pyrazole-aniline ligand can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
General Catalytic Reaction Setup: A typical catalytic reaction would involve the palladium complex (0.1-2 mol%), a suitable base (e.g., K₂CO₃, Cs₂CO₃), the coupling partners (aryl halide and boronic acid or amine), and a solvent (e.g., toluene, dioxane, DMF) under an inert atmosphere at elevated temperatures. The performance of the catalyst would be evaluated by monitoring the reaction progress using techniques like GC-MS or HPLC.
The electronic and steric properties of the this compound ligand are expected to influence the stability and reactivity of the catalytic species, potentially leading to high catalytic efficiency. Further studies are warranted to fully explore the catalytic potential of this palladium complex.
References
- 1. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Application Notes: One-Pot Synthesis of Pyrazole Derivatives from 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The efficient synthesis of novel pyrazole-containing scaffolds is therefore of significant interest. This document outlines a detailed one-pot protocol for the synthesis of a new pyrazolone derivative starting from 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. This method leverages a classical sequence of diazotization followed by a Japp-Klingemann reaction and subsequent intramolecular cyclization. By performing these steps in a single reaction vessel, this protocol offers advantages in terms of operational simplicity, reduced reaction time, and minimized waste generation compared to multi-step syntheses.
The described one-pot procedure involves three key stages:
-
Diazotization: The primary aromatic amine of this compound is converted into a diazonium salt under acidic conditions using sodium nitrite.
-
Japp-Klingemann Coupling: The in-situ generated diazonium salt is coupled with an active methylene compound, such as ethyl acetoacetate. This reaction proceeds with the cleavage of the acetyl group to form an intermediate arylhydrazone.
-
Cyclization: The arylhydrazone intermediate undergoes spontaneous intramolecular cyclization under the reaction conditions to yield the final pyrazolone product.
This application note provides a comprehensive experimental protocol, quantitative data, and a visual representation of the workflow to enable researchers to replicate and adapt this synthesis for the development of novel pyrazole-based compounds.
Data Presentation
The following table summarizes the expected quantitative data for the one-pot synthesis of 1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium nitrite, Hydrochloric acid, Ethyl acetoacetate, Sodium acetate |
| Solvent | Water, Ethanol |
| Reaction Temperature | 0-5 °C (Diazotization), Room Temperature (Coupling & Cyclization) |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-85% |
| Product | 1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
Materials and Equipment
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure
Step 1: Diazotization of this compound
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in a mixture of 25 mL of deionized water and 3 mL of concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 10.5 mmol of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Japp-Klingemann Coupling and Cyclization
-
In a separate 500 mL beaker, prepare a solution of 10 mmol of ethyl acetoacetate and 25 mmol of sodium acetate in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.
-
A colored precipitate should begin to form.
-
After the addition is complete, remove the reaction mixture from the ice bath and allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours to ensure the completion of both the coupling and the subsequent cyclization.
Step 3: Isolation and Purification of the Product
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a generous amount of cold deionized water to remove any inorganic salts.
-
Further wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C.
-
The final product, 1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one, can be further purified by recrystallization from ethanol if necessary.
Visualization of Experimental Workflow
Caption: Workflow for the one-pot synthesis of a pyrazole derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound involve the N-arylation of 3,5-dimethylpyrazole. The two primary strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. An alternative approach involves the synthesis of 1-(4-nitrophenyl)-3,5-dimethylpyrazole followed by the reduction of the nitro group to an amine.
Q2: Which starting materials are required for the synthesis?
A2: For direct N-arylation routes, you will need 3,5-dimethylpyrazole and a p-substituted aniline precursor, typically 4-iodoaniline, 4-bromoaniline, or 4-chloroaniline. For the alternative nitro-reduction route, 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene and 3,5-dimethylpyrazole are used to form the nitro-intermediate, which is then reduced.
Q3: How do I choose between the Buchwald-Hartwig and Ullmann coupling reactions?
A3: The Buchwald-Hartwig reaction often proceeds under milder conditions and with a broader substrate scope, but the palladium catalysts and phosphine ligands can be expensive and sensitive to air and moisture.[1] The Ullmann condensation is a more traditional method that uses less expensive copper catalysts but typically requires higher reaction temperatures.[2] The choice may depend on available equipment, budget, and the scale of the reaction.
Q4: What are the key factors influencing the reaction yield?
A4: Several factors can significantly impact the yield:
-
Catalyst and Ligand: The choice of palladium precatalyst and phosphine ligand (for Buchwald-Hartwig) or copper source and ligand (for Ullmann) is critical.[1][3]
-
Base: The strength and solubility of the base play a crucial role in the catalytic cycle.
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.
-
Temperature: Optimal temperature is necessary to drive the reaction to completion without degrading the reactants or catalyst.
-
Inert Atmosphere: Both reactions are sensitive to oxygen, and maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precatalyst and phosphine ligand. - Ensure the catalyst was stored under an inert atmosphere. - For Buchwald-Hartwig, consider using a pre-formed catalyst to ensure the active species is generated.[1] |
| Inadequate Inert Atmosphere | - Thoroughly degas the solvent before use by sparging with nitrogen or argon for at least 30 minutes. - Assemble the reaction glassware under a positive pressure of inert gas. - Use septa and needles for reagent addition to minimize exposure to air. |
| Incorrect Base | - The base may not be strong enough. For Buchwald-Hartwig, sodium tert-butoxide is commonly used. For Ullmann, potassium carbonate or cesium carbonate are often effective. - Ensure the base is anhydrous, as water can interfere with the reaction. |
| Low Reaction Temperature | - If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C. Monitor for any signs of decomposition. |
| Poor Reactivity of Aryl Halide | - The reactivity of the aryl halide is in the order of I > Br > Cl. If using an aryl chloride, a more active catalyst system (e.g., with a more electron-rich and bulky phosphine ligand) may be required.[3] |
Presence of Side Products
| Side Product | Potential Cause & Identification | Troubleshooting Steps |
| Hydrodehalogenation of the Aryl Halide | - Cause: A common side reaction in Buchwald-Hartwig amination where the aryl halide is reduced instead of coupled.[1] - Identification: Presence of aniline in the crude reaction mixture (detectable by GC-MS or NMR). | - Use a ligand that promotes reductive elimination over β-hydride elimination. - Optimize the reaction temperature and time to favor the desired coupling. |
| Homocoupling of the Aryl Halide | - Cause: Dimerization of the aryl halide to form a biphenyl species. - Identification: A high-molecular-weight, non-polar byproduct in the crude mixture. | - This is more common in Ullmann reactions. Ensure the reaction is not overheated. - Use of a ligand can sometimes suppress this side reaction. |
| Unreacted Starting Materials | - Cause: Incomplete reaction due to issues mentioned in the "Low or No Product Yield" section. - Identification: Presence of starting materials in the crude mixture (TLC, GC-MS, or NMR). | - Re-evaluate the reaction setup, reagent quality, and reaction conditions. - Consider increasing the reaction time or temperature. |
Data Presentation
Comparison of N-Arylation Methods for Pyrazole Derivatives (Representative Data)
| Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | ~94 (for a similar system) | |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Variable | |
| Ullmann | CuI / L-proline | K₂CO₃ | DMSO | 100 | 24 | ~90 (for a similar system) | [4] |
| Ullmann | Cu₂O / N-ligand | Cs₂CO₃ | DMF | Variable | Variable | Moderate to excellent | [2] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of this compound
This is a general protocol and may require optimization.
Materials:
-
4-bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 4-bromoaniline (1.0 equivalent) and 3,5-dimethylpyrazole (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Ullmann Condensation Synthesis of this compound
This is a general protocol and may require optimization.
Materials:
-
4-iodoaniline
-
3,5-dimethylpyrazole
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried Schlenk flask, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add 4-iodoaniline (1.0 equivalent) and 3,5-dimethylpyrazole (1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Alternative Route via Nitro Reduction
Step 1: Synthesis of 1-(4-nitrophenyl)-3,5-dimethylpyrazole This step is a nucleophilic aromatic substitution.
-
In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.1 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the mixture.
-
Heat the reaction to 100-120 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture, pour it into ice water, and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain 1-(4-nitrophenyl)-3,5-dimethylpyrazole.[7]
Step 2: Reduction of the Nitro Group
-
Dissolve 1-(4-nitrophenyl)-3,5-dimethylpyrazole in ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride (SnCl₂·2H₂O) in concentrated HCl, or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
For the SnCl₂ reduction, basify the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. For catalytic hydrogenation, filter the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline by column chromatography.
Troubleshooting Guide
Q1: Why is my compound showing significant peak tailing on a standard silica gel column?
A1: Peak tailing is a common issue when purifying basic compounds like anilines on acidic silica gel.[1][2][3] The basic amine group on your molecule interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[1][2]
To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase.[1][2][4] This will "neutralize" the acidic sites on the silica, reducing the strong interaction with your compound.[2]
-
Use a specialized column: Consider using an amine-functionalized silica column or basic alumina.[1][5][6] These stationary phases are designed to minimize the unwanted interactions that cause tailing with basic analytes.[5]
-
Switch to reversed-phase chromatography: Using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.[6][7]
Q2: My compound is not eluting from the column, or the retention time is extremely long. What should I do?
A2: This is likely due to the strong adsorption of the basic aniline to the acidic silica gel.[1][8]
Troubleshooting steps:
-
Increase the polarity of your mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Add a stronger eluting solvent: If increasing the polarity of your current system is ineffective, consider adding a small percentage of a much more polar solvent like methanol.
-
Incorporate a basic modifier: As mentioned in Q1, adding triethylamine or a similar base to the mobile phase can help to disrupt the strong interaction with the stationary phase and facilitate elution.[2][4]
Q3: I am seeing poor separation between my desired product and impurities. How can I improve the resolution?
A3: Improving resolution requires optimizing the selectivity of your chromatographic system.
Strategies to improve separation:
-
Optimize the mobile phase: Perform a thorough gradient optimization. If you are using a hexane/ethyl acetate system, try a shallow gradient to better resolve compounds with similar polarities.[5]
-
Change the solvent system: Sometimes, switching to a different solvent system with different selectivities (e.g., dichloromethane/methanol) can improve separation.[4]
-
Consider a different stationary phase: If normal-phase silica is not providing adequate separation, an amine-functionalized column or reversed-phase chromatography might offer different interaction mechanisms and better resolution.[5][6]
Q4: The retention time of my compound is inconsistent between runs. What is causing this?
A4: Retention time drift can be caused by several factors.
Possible causes and solutions:
-
Changes in mobile phase composition: Ensure your mobile phase is well-mixed and that the composition is not changing over time due to evaporation of a more volatile component. It is often best to prepare fresh mobile phase for each run.[9]
-
Column equilibration: Make sure the column is fully equilibrated with the mobile phase before injecting your sample. Inadequate equilibration can lead to shifting retention times.[9]
-
Column degradation: If you are using a silica-based amine column, it can be prone to degradation over time, which can affect retention.[10]
Frequently Asked Questions (FAQs)
Q5: What is a good starting mobile phase for the purification of this compound on a standard silica gel column?
A5: A good starting point for normal-phase chromatography on silica gel is a gradient of ethyl acetate in hexane.[11][12] Based on the polarity of your compound, you could start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it. It is highly recommended to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.[4]
Q6: Can I use reversed-phase chromatography for this purification?
A6: Yes, reversed-phase chromatography is a viable option.[6][7] A C18 column with a mobile phase of acetonitrile and water is a common choice.[7][13] You may need to add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[13]
Q7: How do I choose the right stationary phase for my purification?
A7: The choice of stationary phase depends on the properties of your compound and the impurities you are trying to remove.
-
Standard Silica Gel: Most common and cost-effective, but can be problematic for basic amines due to strong acidic interactions.[1][2] Often requires a basic modifier in the mobile phase.
-
Amine-functionalized Silica: A better choice for basic compounds as it minimizes the acid-base interactions, leading to better peak shape and more predictable elution.[1][5]
-
Reversed-Phase (C18): A good alternative if you are having trouble with normal-phase chromatography. Separation is based on hydrophobicity.[6][7]
Q8: My compound appears to be degrading on the column. What can I do?
A8: Degradation on a silica gel column is often due to the acidic nature of the stationary phase.[8]
To prevent degradation:
-
Deactivate the silica gel: You can try to reduce the acidity of the silica gel before use.[8]
-
Use a less acidic stationary phase: Consider using neutral or basic alumina, or an amine-functionalized column.[6]
-
Minimize time on the column: Use a faster flow rate and a steeper gradient to get your compound off the column as quickly as possible.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. Optimization may be required based on the specific impurities in your sample.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Preparation:
-
Solvent A: n-Hexane
-
Solvent B: Ethyl Acetate with 1% Triethylamine (e.g., 1 mL of TEA in 99 mL of Ethyl Acetate).
-
-
Column Packing:
-
Prepare a slurry of silica gel in Solvent A.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with 100% Solvent A (n-Hexane).
-
Gradually increase the percentage of Solvent B (Ethyl Acetate/TEA) to elute the compounds. A suggested gradient is as follows (adjust based on TLC analysis):
-
5-10% Solvent B for initial elution of non-polar impurities.
-
Increase to 20-40% Solvent B to elute the desired product.
-
A final flush with a higher percentage of Solvent B may be necessary to elute any remaining highly polar impurities.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by Thin Layer Chromatography (TLC) using a similar solvent system to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Amine-functionalized Silica | To improve peak shape and reduce tailing for basic compounds.[5] | |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Standard for separating compounds of varying polarity.[11][12] |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) | To mask acidic silanol sites and prevent peak tailing.[4] |
| Alternative Mobile Phase | Dichloromethane/Methanol | For compounds that are not well-resolved with Hexane/EtOAc.[4] |
| Reversed-Phase Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | For reversed-phase (C18) purification.[7][13] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Chromatography [chem.rochester.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Amine column degradation - Chromatography Forum [chromforum.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the Paal-Knorr pyrazole synthesis. This reaction involves the condensation of 4-hydrazinylaniline (or its hydrochloride salt) with acetylacetone (2,4-pentanedione). The reaction is typically acid-catalyzed and proceeds by forming a hydrazone intermediate, which then cyclizes and dehydrates to yield the final pyrazole product.
Q2: My reaction is not proceeding to completion, and I observe multiple spots on my TLC. What are the likely impurities?
Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate often indicate an incomplete reaction. The primary impurities are likely unreacted starting materials (4-hydrazinylaniline and acetylacetone) and stable intermediates of the Paal-Knorr condensation. These intermediates can include the initial hydrazone formed between 4-hydrazinylaniline and one of the carbonyl groups of acetylacetone, as well as the non-aromatized pyrazoline intermediate.
Q3: The reaction mixture has turned dark brown or black, and I'm having trouble isolating the product. What could be the cause?
The formation of a dark, tarry substance is typically a sign of product or starting material degradation. This can be caused by excessively harsh reaction conditions, such as overly high temperatures or the use of a strong, concentrated acid catalyst. The aniline and hydrazine moieties are susceptible to oxidation and polymerization under these conditions. To mitigate this, consider using a milder acid catalyst (e.g., acetic acid), lowering the reaction temperature, and reducing the reaction time.
Q4: I'm observing a significant byproduct with a different retention factor (Rf) on TLC. What could it be?
While the use of a symmetrical diketone like acetylacetone prevents the formation of regioisomers, other side reactions can occur. Under strongly acidic conditions (pH < 3), there is a possibility of forming furan byproducts from the self-condensation of acetylacetone, although this is less common than in pyrrole synthesis from 1,4-diketones. Additionally, oxidative side reactions of the 4-hydrazinylaniline starting material can lead to colored impurities.
Q5: I'm experiencing difficulty purifying the product using silica gel column chromatography. The yield is low, and the compound seems to be sticking to the column. How can I improve the purification?
This compound is a basic compound due to the presence of the aniline nitrogen. This basicity can cause strong interactions with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and low recovery. To resolve this, you can deactivate the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v), in the eluent before packing the column. Alternatively, using a different stationary phase like neutral alumina can be effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is also a highly effective purification method if a crystalline product is obtained.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive starting materials. 2. Insufficient heating or reaction time. 3. Inappropriate catalyst or solvent. | 1. Check the purity and integrity of 4-hydrazinylaniline and acetylacetone. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Ensure an appropriate acid catalyst (e.g., acetic acid, HCl in ethanol) is used. Ethanol is a common and effective solvent. |
| Formation of Dark Tarry Material | 1. Excessively high reaction temperature. 2. Use of a strong, concentrated acid. | 1. Reduce the reaction temperature. 2. Use a milder acid catalyst, such as glacial acetic acid, or a catalytic amount of a stronger acid. |
| Product Contaminated with Starting Materials | 1. Incomplete reaction. 2. Incorrect stoichiometry. | 1. Increase the reaction time or temperature moderately. 2. Ensure a 1:1 molar ratio of 4-hydrazinylaniline to acetylacetone. A slight excess of acetylacetone can sometimes be used. |
| Difficulty in Product Purification by Column Chromatography | 1. Strong interaction of the basic product with acidic silica gel. | 1. Deactivate the silica gel with triethylamine. 2. Use neutral alumina as the stationary phase. 3. Attempt purification by recrystallization. |
| Presence of an Unexpected Byproduct | 1. Side reactions due to harsh conditions. | 1. Moderate the reaction conditions (temperature and acidity). 2. Characterize the byproduct using spectroscopic methods (NMR, MS) to understand its origin. |
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield
The following table summarizes typical yields for the synthesis of N-aryl-3,5-dimethylpyrazoles under various catalytic conditions, based on literature for analogous reactions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetic Acid | Ethanol | Reflux | 2 - 4 | 80 - 95 |
| Catalytic HCl | Ethanol | Room Temp - Reflux | 1 - 3 | 75 - 90 |
| None | Ethanol | Reflux | 8 - 12 | 50 - 70 |
| p-Toluenesulfonic Acid | Toluene | Reflux | 2 - 4 | 85 - 95 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
4-Hydrazinylaniline hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinylaniline hydrochloride (1.0 eq) in ethanol.
-
Add acetylacetone (1.0 - 1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (deactivated with triethylamine) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Main Reaction Pathway
Troubleshooting Workflow
Logical Relationship of Side Reactions
troubleshooting pyrazole synthesis: low yield and impurities
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles, focusing on challenges such as low yields and the presence of impurities.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis and related methods, can be attributed to several factors.[1] A primary reason is often related to the purity of starting materials and suboptimal reaction conditions.[1]
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the yield and complicates the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion. A slight excess of the hydrazine (typically 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1][2] Acid catalysis is often employed in the Knorr synthesis to facilitate both the initial imine formation and the subsequent cyclization step.[2][3] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyl compounds is a common side reaction that can lower the yield of the desired product.[1][4] Incomplete cyclization can also result in pyrazoline intermediates as byproducts.[4]
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[5] The regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
pH Control: The pH of the reaction medium can significantly influence the site of the initial nucleophilic attack.[6]
-
Choice of Reactants: The steric hindrance and electronic effects of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the reaction towards a preferred regioisomer.[6]
-
Catalyst Selection: In some cases, the choice of catalyst can influence the regioselectivity of the reaction.[7]
Q3: My reaction mixture has turned a dark color. What causes this discoloration and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1] The reaction mixture can also become acidic, which may promote the formation of these colored byproducts.[1]
Troubleshooting Discoloration:
-
Use of a Mild Base: The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification of Hydrazine: If the hydrazine source is suspected to be impure, purification before use can minimize the formation of colored byproducts.[1]
-
Purification Techniques: The crude product can often be purified and decolorized through recrystallization from a suitable solvent, such as ethanol.[1][8] Column chromatography on silica gel is another effective method for removing colored impurities.[1]
Q4: How can I effectively purify my synthesized pyrazole from unreacted starting materials and byproducts?
Effective purification is crucial to obtaining a high-purity pyrazole product. The choice of purification method depends on the physical properties of the desired product and the nature of the impurities.
Common Purification Methods:
-
Crystallization: If the crude product is a solid, recrystallization is often a highly effective method for purification.[1] This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature and allowing it to cool slowly to form crystals.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is a powerful technique.[1] A suitable solvent system (eluent) is chosen to separate the components of the mixture based on their differing affinities for the stationary phase.
-
Acid-Base Extraction: Pyrazoles are basic compounds and can be protonated by acids to form salts. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the pyrazole into the aqueous layer as its salt. The aqueous layer is then basified to regenerate the pyrazole, which can be extracted back into an organic solvent.[9][10]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions to troubleshoot pyrazole synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Impure starting materials (1,3-dicarbonyl, hydrazine).[1] | Use freshly opened or purified reagents.[1] |
| Incorrect stoichiometry.[1] | Use a slight excess (1.0-1.2 equivalents) of hydrazine.[1] | |
| Suboptimal reaction conditions (temperature, time, pH).[1] | Optimize reaction parameters; monitor reaction progress with TLC or LC-MS.[1] Consider using an acid catalyst like glacial acetic acid.[11] | |
| Formation of regioisomers or other byproducts.[1][4] | See Q2 for improving regioselectivity. Optimize purification to separate the desired product. | |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] | Adjust reaction pH.[6] Modify substituents on starting materials to favor one isomer sterically or electronically.[6] |
| Reaction Discoloration | Impurities in hydrazine starting material.[1] | Purify hydrazine before use.[1] |
| Acid-catalyzed side reactions.[1] | Add a mild base like sodium acetate.[1] | |
| Difficult Purification | Presence of closely related impurities (e.g., regioisomers).[4] | Employ high-performance liquid chromatography (HPLC) for separation. |
| Product is an oil or does not crystallize easily. | Attempt purification by column chromatography.[1] | |
| Tar-like substances formed at high temperatures.[12] | Optimize reaction temperature; consider running the reaction at a lower temperature for a longer duration.[12] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).[6]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[8]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[8]
-
Isolation: Cool the resulting syrup in an ice bath.[8]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[8]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[6]
Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone from a β-keto ester and hydrazine hydrate.[11][13]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[13]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[13]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[13]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[13]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[13]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes.[13]
-
Isolation and Purification: Isolate the solid product by vacuum filtration, wash with cold water, and allow it to air dry.[13]
Visualizations
Troubleshooting Workflow for Low Yield in Pyrazole Synthesis
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
General Mechanism of Knorr Pyrazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
optimization of reaction conditions for pyrazole aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for pyrazole aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole anilines?
A1: The most prevalent method for synthesizing pyrazoles, including pyrazole anilines, is the Knorr pyrazole synthesis. This method involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Other common methods include the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation, as well as various multicomponent synthesis strategies.[1][2]
Q2: What are the typical byproducts encountered in pyrazole aniline synthesis?
A2: A common issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines (like phenylhydrazine for aniline derivatives), is the formation of regioisomeric pyrazole products. These isomers can be challenging to separate.[1] Incomplete cyclization or aromatization can also lead to pyrazoline intermediates as byproducts.[1][3] Additionally, side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1] In some instances, di-addition of hydrazine to the dicarbonyl compound can also occur.[1]
Q3: How can I identify the byproducts in my reaction mixture?
A3: Byproducts are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can quickly indicate the presence of multiple components. For detailed structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.[1]
Q4: How can I improve the regioselectivity of the reaction to favor the desired pyrazole aniline isomer?
A4: Several strategies can be employed to improve regioselectivity. The choice of solvent can have a significant impact; for instance, using dipolar aprotic solvents like DMF, NMP, or DMAc can give better results than polar protic solvents like ethanol.[4] The reaction conditions can also be tuned. For example, catalysis with acetic acid in DMSO or ethanol has been suggested to improve selectivity.[4] The nature of the substituents on both the dicarbonyl compound and the hydrazine can also influence the regiochemical outcome.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole Aniline
Symptoms:
-
Low isolated yield of the final product after purification.
-
Presence of significant amounts of starting materials or byproducts in the crude reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For some syntheses, increasing the temperature to 60-85 °C can improve yields.[5][6][7] However, excessively high temperatures can lead to degradation. |
| Incorrect Solvent | The choice of solvent is crucial. Aprotic dipolar solvents like DMF have been shown to be effective.[5][6] Experiment with different solvents to find the optimal one for your specific substrates. |
| Inappropriate Catalyst | The reaction may require a catalyst to proceed efficiently. Acid catalysts such as sulfuric acid, hydrochloric acid, or acetic acid are commonly used.[8] In some cases, Lewis acids or metal catalysts like nano-ZnO or copper triflate can enhance yields.[4] |
| Incorrect Reagent Stoichiometry | The molar ratio of the reactants is critical. A slight excess of the 1,3-dicarbonyl compound or the amination reagent may be beneficial.[5][6] For instance, using 1.1 to 1.5 equivalents of the dicarbonyl compound has been reported.[5][6] |
| Short Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS and ensure it is allowed to run for a sufficient amount of time, which can range from 1.5 hours to several hours.[2][5][6] |
Issue 2: Formation of Regioisomers
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots are observed on TLC that are difficult to separate.
-
Broadened melting point range of the isolated product.[1]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Unsymmetrical 1,3-Dicarbonyl Compound | The two carbonyl groups of the dicarbonyl compound have different reactivities, leading to the formation of two different pyrazole isomers. |
| Substituted Hydrazine | The use of a substituted hydrazine, such as phenylhydrazine, can also lead to the formation of regioisomers. |
| Reaction Conditions | The reaction conditions, including solvent and catalyst, can influence the ratio of the regioisomers formed. |
Optimization Strategies:
-
Solvent Selection: A study found that cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents (DMF, NMP, DMAc) provides better results than in polar protic solvents like ethanol.[4]
-
Catalyst Choice: The addition of an acid catalyst, such as acetic acid, can sometimes improve the regioselectivity.[4]
-
Purification: If the formation of regioisomers cannot be avoided, careful column chromatography is often required for their separation. The choice of eluent system is critical and may require extensive optimization.
Experimental Protocols
General Procedure for the Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol is adapted from a literature procedure for the synthesis of N-aryl pyrazoles.[5][6]
Materials:
-
Aniline (1.0 mmol)
-
2,4-Pentanedione (1.10 mmol)
-
O-(4-Nitrobenzoyl)hydroxylamine (1.50 mmol)
-
N,N-Dimethylformamide (DMF) (5.0 mL)
Procedure:
-
To a reaction vessel, add aniline (94 μL, 1.0 mmol), 2,4-pentanedione (114 μL, 1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.50 mmol).
-
Add DMF (5.0 mL) to the mixture.
-
Heat the reaction mixture to 85 °C in a reaction block.
-
Maintain the temperature and stir the reaction for 1.5 hours.
-
After completion, cool the reaction to room temperature.
-
Perform an appropriate workup procedure (e.g., extraction with an organic solvent and washing with brine).
-
Purify the crude product by silica gel chromatography using a hexane-ethyl acetate eluent system to obtain the desired 3,5-dimethyl-1-phenyl-1H-pyrazole.
Table 1: Optimization of Reaction Conditions for N-Alkyl Pyrazole Synthesis [5][6]
| Entry | Reagent (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | R1 (1.1) | DMF | 80 | 1.5 | 44 (isolated) |
| 2 | R1 (1.1) | Dioxane | 80 | 1.5 | 25 (GC) |
| 3 | R1 (1.1) | DMF | 60 | 1.5 | 35 (GC) |
| 4 | R1 (1.1) | DMF | 100 | 1.5 | 38 (GC) |
| 5 | R1 (1.0) | DMF | 80 | 1.5 | 40 (GC) |
| 6 | R1 (1.5) | DMF | 80 | 1.5 | 42 (GC) |
| 7 | R1 (1.1) | DMF | 80 | 0.5 | 30 (GC) |
Note: R1 refers to a specific amination reagent used in the cited study. GC yield refers to yield determined by Gas Chromatography. Isolated yield is the yield after purification.
Visualizations
Caption: A typical experimental workflow for the synthesis of pyrazole aniline derivatives.
Caption: A troubleshooting flowchart for addressing low yield in pyrazole aniline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Regioselective Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and avoiding the formation of regioisomers during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can lead to two distinct substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less crowded carbonyl group.
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.
Q3: How can I distinguish between the different pyrazole regioisomers I have synthesized?
A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through
removal of unreacted starting materials in 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted starting materials during the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Issue: Presence of Unreacted Starting Materials in the Final Product
The synthesis of this compound typically involves the condensation reaction between 4-hydrazinylaniline and acetylacetone (2,4-pentanedione). Effective removal of unreacted starting materials is crucial for obtaining a pure product.
| Problem | Possible Cause | Recommended Solution |
| Persistent presence of unreacted 4-hydrazinylaniline | Incomplete reaction. Ineffective purification. | Ensure the reaction goes to completion by monitoring with TLC. For purification, utilize acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4-hydrazinylaniline will be protonated to its water-soluble salt and move to the aqueous layer.[1][2][3] Neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then wash with brine. |
| Presence of residual acetylacetone | Incomplete reaction or excess reagent used. Inadequate removal during workup. | Acetylacetone is a liquid at room temperature and has some water solubility.[4] During the aqueous workup, ensure thorough mixing of the organic and aqueous layers to facilitate the partitioning of acetylacetone into the aqueous phase. If it persists, column chromatography can be employed for its removal. |
| Product oils out during recrystallization | The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated. | To induce crystallization, try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. If these methods are unsuccessful, redissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.[5] |
| Low recovery of purified product after recrystallization | Using an excessive amount of solvent. Premature crystallization during hot filtration. Incomplete crystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper. Cool the filtrate to a low temperature (e.g., in an ice bath) to maximize crystal formation.[5] |
| Product streaking or not moving from the baseline in TLC during column chromatography | The eluent is not polar enough. The product is interacting strongly with the acidic silica gel. | Gradually increase the polarity of the eluent system. For basic compounds like anilines, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve elution by neutralizing the acidic sites on the silica gel.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between the product and the starting materials that can be exploited for purification?
A1: The primary differences lie in their polarity and acid-base properties. 4-Hydrazinylaniline is a basic compound due to the presence of the amino and hydrazine groups. This allows for its selective removal from the less basic product by acid-base extraction. Acetylacetone is a relatively polar liquid and can be removed by aqueous washes. The desired product, this compound, is a solid at room temperature and has different solubility profiles in various organic solvents compared to the liquid acetylacetone, which is crucial for purification by recrystallization.
Q2: What is a suitable solvent system for the column chromatography of this compound?
A2: A common starting point for column chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate. For instance, starting with a low percentage of ethyl acetate in hexane (e.g., 10-20%) and gradually increasing it will allow for the elution of less polar impurities first, followed by the desired product.[7]
Q3: How can I confirm that the unreacted starting materials have been successfully removed?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purity of your product. Spot the crude reaction mixture, the purified product, and the starting materials on a TLC plate and elute with an appropriate solvent system. The absence of spots corresponding to the starting materials in the lane of the purified product indicates successful removal. Further confirmation can be obtained through spectroscopic methods such as 1H NMR, where the characteristic signals of the starting materials should be absent in the spectrum of the pure product.
Data Presentation
The following table summarizes the key physical properties of the product and starting materials, which form the basis for the purification strategies.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 187.24 | 108-112 | Not readily available | Soluble in many organic solvents like ethyl acetate and dichloromethane. | |
| 4-Hydrazinylaniline | 123.16 | ~88-91 | Not readily available | Soluble in hot water and polar organic solvents. Forms a water-soluble salt in acidic solutions. | |
| Acetylacetone | 100.12 | -23 | 140.4 | Soluble in water (16.6 g/100 mL at 20°C) and miscible with many organic solvents. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization
This protocol is designed for the removal of unreacted 4-hydrazinylaniline and acetylacetone from the crude product.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl) three times. This will extract the unreacted 4-hydrazinylaniline into the aqueous layer as its hydrochloride salt.
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Dissolve the resulting solid in a minimum amount of a hot solvent mixture, such as ethanol/water or toluene/hexane.[5] Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This method is useful if acid-base extraction and recrystallization do not yield a product of sufficient purity.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial chromatography eluent.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Removal: Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
References
Technical Support Center: 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color (e.g., turned yellow or brown). What could be the cause?
A1: Discoloration of solutions containing this compound is often an indication of degradation, primarily through oxidation. The aniline moiety is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or oxidizing agents present in the solvent or reagents.[1] This can lead to the formation of colored oligomeric or polymeric species.[2] The pyrazole ring itself is generally stable, but substituents on the ring can influence its susceptibility to oxidative processes.
To minimize oxidation, it is recommended to:
-
Use freshly distilled or deoxygenated solvents.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Avoid sources of radical initiation, such as peroxides in ethers.
Q2: I am observing poor recovery of my compound after storage in aqueous buffers. What are the likely stability issues?
A2: Poor recovery in aqueous buffers can be attributed to several factors, including hydrolysis and photodegradation.
-
Hydrolysis: While the N-aryl pyrazole linkage is generally stable, derivatives containing hydrolyzable functional groups (e.g., esters, amides) can degrade, especially under acidic or basic conditions. The stability of the pyrazole ring itself can also be affected by extreme pH values.
-
Photodegradation: Aromatic amines can be susceptible to photodegradation upon exposure to UV or even ambient light, leading to a variety of degradation products.[3]
It is advisable to assess the stability of your specific derivative at the pH and temperature of your experimental conditions. If instability is suspected, consider preparing fresh solutions for each experiment.
Q3: What are the best practices for the long-term storage of solid this compound and its derivatives?
A3: For long-term storage of solid compounds, the following conditions are recommended to maintain stability:
-
Temperature: Store at low temperatures, preferably at or below 4°C.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Light: Protect from light by storing in amber vials or in the dark.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis and potential clumping of the solid.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis During Stability Studies
If you observe new peaks in your HPLC chromatogram after subjecting your compound to stress conditions, this indicates the formation of degradation products or impurities.
Troubleshooting Steps:
-
Characterize the New Peaks:
-
Mass Spectrometry (LC-MS): Determine the mass-to-charge ratio (m/z) of the new peaks to get an initial idea of the molecular weight of the degradation products. Potential modifications include hydroxylation (+16 Da) or oxidation.
-
NMR Spectroscopy: If a significant amount of the degradation product can be isolated, ¹H and ¹³C NMR can help elucidate its structure.
-
-
Identify Potential Degradation Pathways:
-
Oxidation: The aniline nitrogen and the aromatic ring are susceptible to oxidation. Look for products corresponding to N-oxides, hydroxylated anilines, or even nitro derivatives under strong oxidizing conditions.[4]
-
Photodegradation: Exposure to light can lead to complex photochemical reactions.
-
Hydrolysis: If your derivative has susceptible functional groups, consider hydrolysis products.
-
Issue 2: Inconsistent Results in Biological Assays
Inconsistent results in biological assays can be a consequence of compound instability in the assay medium.
Troubleshooting Steps:
-
Assess Compound Stability in Assay Buffer:
-
Incubate your compound in the assay buffer for the duration of the experiment.
-
At various time points, analyze the solution by HPLC to quantify the amount of parent compound remaining.
-
If significant degradation (>10%) is observed, consider the following:
-
Preparing fresh stock solutions for each experiment.
-
Reducing the incubation time if experimentally feasible.
-
Modifying the assay buffer (e.g., adjusting pH, adding antioxidants) if it does not interfere with the assay.
-
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
Before injection into the HPLC system, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Starting Point)
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Optimization may be required for specific derivatives.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 70% A, 30% B; ramp to 10% A, 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Visualizations
Caption: General synthesis workflow and potential sources of impurities.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
challenges in scaling up the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Welcome to the technical support center for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are three primary synthetic routes for the synthesis of this compound:
-
Paal-Knorr Condensation: This is a classical and often straightforward method involving the condensation of a substituted hydrazine, in this case, (4-aminophenyl)hydrazine, with a 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione).
-
Ullmann Condensation: This copper-catalyzed cross-coupling reaction involves the N-arylation of 3,5-dimethylpyrazole with a 4-haloaniline (e.g., 4-iodoaniline or 4-bromoaniline).
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 3,5-dimethylpyrazole and a 4-haloaniline, offering an alternative to the copper-catalyzed Ullmann condensation.
Q2: I am having trouble with the Paal-Knorr condensation, my yields are low and I see multiple products. What could be the issue?
A2: Low yields and the formation of multiple products in the Paal-Knorr synthesis can stem from several factors. The reaction of hydrazines with 1,3-dicarbonyl compounds can sometimes lead to regioisomers. It is also possible that the starting (4-aminophenyl)hydrazine is unstable and degrading under the reaction conditions. Ensure your starting materials are pure and consider optimizing the reaction temperature and solvent. Running the reaction under an inert atmosphere can also prevent oxidative side reactions.
Q3: My Buchwald-Hartwig amination is not proceeding to completion. What can I do to improve the conversion?
A3: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors. Ensure that your reagents and solvent are anhydrous and that the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon), as the active catalyst can be sensitive to air and moisture.[1] The choice of ligand, base, and solvent are all critical and may require screening to find the optimal combination for this specific substrate coupling. If you are using an aryl chloride, these are generally less reactive than aryl bromides or iodides and may require a more active catalyst system or higher reaction temperatures.[2]
Q4: What are the primary safety concerns when working with hydrazine derivatives on a larger scale?
A4: Hydrazine and its derivatives are toxic and potentially carcinogenic.[3] It is crucial to handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[3] On a larger scale, the risks of exposure and uncontrolled reactions increase. It is recommended to use dilute aqueous solutions of hydrazine whenever possible to mitigate hazards. Always avoid contact with oxidizing agents and certain metals, as this can lead to violent reactions.
Q5: How can I effectively purify the final product, this compound?
A5: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents to try are ethanol, methanol, or toluene, as well as mixed solvent systems like ethanol/water or toluene/hexane.[4] For column chromatography, a common stationary phase is silica gel, with an eluent system such as ethyl acetate/hexane.[5] The optimal purification method will depend on the nature of the impurities in your crude product.
Troubleshooting Guides
Paal-Knorr Condensation Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or degraded hydrazine starting material. | Use fresh or properly stored (4-aminophenyl)hydrazine. Consider synthesizing it fresh if necessary. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. | |
| Formation of Multiple Products/Isomers | Lack of regioselectivity in the cyclization. | Optimize the reaction solvent and temperature. Sometimes a change in pH can influence the regioselectivity. |
| Product Degradation | The product may be unstable at elevated temperatures. | Lower the reaction temperature and potentially extend the reaction time. Work under an inert atmosphere to prevent oxidation. |
| Difficult Purification | Product and impurities have similar physical properties. | For recrystallization, screen a variety of solvents. For column chromatography, try different eluent systems with varying polarities. |
Ullmann & Buchwald-Hartwig Coupling Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of catalyst and ligand. For Buchwald-Hartwig, consider using a pre-catalyst for more reliable activation.[2] |
| Presence of oxygen or moisture. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (nitrogen or argon). Use anhydrous solvents.[1] | |
| Inappropriate ligand, base, or solvent. | Screen a panel of ligands, bases (e.g., K₃PO₄, Cs₂CO₃), and solvents (e.g., DMF, Dioxane, Toluene).[6] | |
| Formation of Side Products (e.g., dehalogenation) | Presence of protic impurities like water. | Use anhydrous solvents and reagents.[6] |
| Side reactions at high temperatures. | Lower the reaction temperature and extend the reaction time.[7] | |
| Difficulty in Removing Catalyst Residues | Palladium or copper salts remaining in the product. | After the reaction, perform an aqueous workup, potentially with a chelating agent, to help remove metal residues. Further purification by column chromatography is often necessary. |
Data Presentation
The following table summarizes typical reaction conditions for the different synthetic routes to this compound. Please note that these are general conditions and may require optimization for your specific setup.
| Parameter | Paal-Knorr Condensation | Ullmann Condensation | Buchwald-Hartwig Amination |
| Starting Materials | (4-aminophenyl)hydrazine, Acetylacetone | 3,5-Dimethylpyrazole, 4-Haloaniline (I, Br) | 3,5-Dimethylpyrazole, 4-Haloaniline (Br, Cl) |
| Catalyst | Typically acid or base-catalyzed | Copper(I) salt (e.g., CuI) | Palladium catalyst (e.g., Pd₂(dba)₃) |
| Ligand | N/A | Diamine or amino acid (e.g., L-proline) | Phosphine ligand (e.g., XPhos, tBuBrettPhos) |
| Base | N/A | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Strong non-nucleophilic base (e.g., NaOtBu) |
| Solvent | Ethanol, Acetic Acid | DMF, Dioxane, Toluene | Toluene, Dioxane |
| Temperature | Reflux | 80-150 °C | 80-120 °C |
| Reaction Time | 2-6 hours | 12-24 hours | 8-24 hours |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis via Paal-Knorr Condensation
This protocol is a general procedure for the condensation of a hydrazine with a 1,3-dicarbonyl compound.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (4-aminophenyl)hydrazine (1 equivalent) in ethanol or a mixture of ethanol and glacial acetic acid.
-
Reaction: To the stirred solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis via Ullmann Condensation
This protocol outlines a typical copper-catalyzed N-arylation.
-
Reaction Setup: To an oven-dried reaction vessel, add CuI (5-10 mol%), the diamine or amino acid ligand (10-20 mol%), the base (e.g., K₂CO₃, 2 equivalents), 3,5-dimethylpyrazole (1 equivalent), and the 4-haloaniline (1.2 equivalents).
-
Solvent Addition: Under an inert atmosphere (e.g., Argon), add the anhydrous solvent (e.g., DMF or dioxane).
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis via Buchwald-Hartwig Amination
This protocol provides a general method for palladium-catalyzed N-arylation.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), the base (e.g., NaOtBu, 1.4 equivalents), 3,5-dimethylpyrazole (1.2 equivalents), and the 4-haloaniline (1 equivalent) to an oven-dried flask.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. lanxess.com [lanxess.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. tsijournals.com [tsijournals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
byproduct identification in the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. The content is tailored for professionals in chemical research and drug development, focusing on the identification and management of common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated impurities?
There are two predominant synthetic strategies for preparing this compound:
-
Knorr-type Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a substituted hydrazine (4-aminophenylhydrazine).[1] While generally robust, potential impurities include unreacted starting materials, pyrazoline intermediates from incomplete aromatization, and colored impurities from hydrazine side-reactions.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction typically involves reacting 3,5-dimethylpyrazole with a 4-haloaniline (e.g., 4-bromoaniline) or a related derivative.[2][3] Common byproducts can include hydrodehalogenation of the aryl halide (formation of aniline), and side-products from ligand degradation or competing reactions.
Q2: My NMR spectrum shows duplicate sets of peaks. What is the likely cause?
The presence of duplicate peaks in the NMR spectrum often indicates the formation of regioisomers.[1] In the context of pyrazole synthesis, this is most common when using an unsymmetrical 1,3-dicarbonyl compound.[1] For the synthesis of this specific target molecule using acetylacetone (a symmetric dicarbonyl), regioisomerism of the pyrazole core is not expected. However, if a substituted pyrazole is coupled with an aniline derivative, unexpected side-reactions on either ring could lead to isomeric byproducts.
Q3: How can I identify the specific byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for definitive byproduct identification.[1]
-
Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in the mixture.[1]
-
High-Performance Liquid Chromatography (HPLC): Offers superior separation and quantification of the product and impurities.
-
Mass Spectrometry (MS), especially LC-MS or GC-MS: Crucial for determining the molecular weights of the byproducts, providing strong clues to their identities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structural elucidation of isolated impurities.[1][4]
Q4: The reaction mixture has a persistent yellow or red color, even after initial workup. What could be the cause?
Colored impurities in pyrazole syntheses are often linked to side reactions involving the hydrazine starting material.[1] These byproducts can be complex and may require specific purification steps, such as treatment with activated charcoal or specialized chromatography, for their removal.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Actions & Solutions |
| Multiple spots on TLC with similar Rf values to the product. | Formation of structurally similar byproducts (e.g., pyrazoline intermediate). Incomplete reaction, leaving starting materials. | Optimize reaction time and temperature to ensure complete conversion. Utilize high-resolution purification techniques like preparative HPLC or column chromatography with a shallow solvent gradient for separation. |
| Mass spectrometry shows a peak corresponding to aniline or the de-halogenated starting material. | Hydrodehalogenation of the aryl halide starting material during a Buchwald-Hartwig coupling reaction. | Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Screen different palladium catalysts, ligands, and bases to find a system less prone to this side reaction.[2] |
| NMR analysis confirms the presence of unreacted 3,5-dimethylpyrazole or 4-aminophenylhydrazine. | Inefficient reaction conditions or incorrect stoichiometry. | Verify the purity and molar ratios of all reagents. Increase the reaction time or temperature moderately. Consider a different solvent or catalyst system if the issue persists. |
| Product yield is low, and a significant amount of an insoluble, high molecular weight material is observed. | Polymerization or decomposition of starting materials or product, potentially catalyzed by acid/base or heat. | Ensure the reaction temperature does not exceed the stability limits of the reagents. If using a strong base, consider slower addition at a lower temperature. Check the pH of the reaction mixture during workup to avoid product degradation. |
Byproduct Identification Summary
The following table summarizes potential byproducts, their molecular weights, and key analytical indicators to aid in their identification.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature (LC-MS) | Potential Synthetic Route |
| This compound (Product) | C₁₁H₁₃N₃ | 187.24 | [M+H]⁺ = 188.12 | N/A |
| 3,5-dimethylpyrazole | C₅H₈N₂ | 96.13 | [M+H]⁺ = 97.08 | Buchwald-Hartwig |
| 4-Aminophenylhydrazine | C₆H₉N₃ | 123.16 | [M+H]⁺ = 124.09 | Knorr Synthesis |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | [M+H]⁺ = 172.98, 174.98 (isotope pattern) | Buchwald-Hartwig |
| Aniline | C₆H₇N | 93.13 | [M+H]⁺ = 94.07 | Buchwald-Hartwig (Hydrodehalogenation) |
| 4-(3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline (Pyrazoline Intermediate) | C₁₁H₁₅N₃ | 189.26 | [M+H]⁺ = 190.13 | Knorr Synthesis (Incomplete Aromatization) |
Experimental Protocols
Protocol: Byproduct Identification using HPLC-MS
This protocol outlines a general method for the analysis of a crude reaction mixture to identify and quantify the target product and related impurities.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV-Vis at 254 nm.
-
-
Mass Spectrometry Conditions (Illustrative Example):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow (Nitrogen): 10 L/min.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram to determine the relative percentage of each component.
-
Analyze the mass spectrum corresponding to each peak to obtain the molecular weight ([M+H]⁺ ion).
-
Compare the observed molecular weights with the expected values for the product and potential byproducts listed in the table above.
-
Workflow Visualization
The following diagram illustrates a logical workflow for the identification and characterization of byproducts encountered during the synthesis.
Caption: Workflow for Byproduct Identification and Characterization.
References
alternative catalysts for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Incorrect reaction temperature- Insufficient reaction time- Poor quality of starting materials | - Ensure the catalyst is fresh or properly activated.- Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature.[1]- Monitor the reaction progress using TLC to determine the optimal reaction time.- Use pure, dry solvents and freshly distilled reactants. |
| Formation of Side Products | - Competing side reactions- Non-selective catalyst- Incorrect stoichiometry | - Adjust the reaction conditions (e.g., temperature, solvent) to favor the desired product.- Screen different catalysts to find one with higher selectivity for the target molecule.- Carefully control the molar ratios of the reactants. |
| Difficult Product Isolation/Purification | - Product is soluble in the work-up solvent- Co-elution with impurities during chromatography | - Use a different solvent for extraction.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider recrystallization as an alternative or additional purification step. |
| Reaction Not Going to Completion | - Reversible reaction- Catalyst deactivation | - Remove a byproduct (e.g., water) to shift the equilibrium towards the product.- Add a fresh batch of catalyst or use a more robust catalyst. |
| Inconsistent Results | - Variability in starting material quality- Fluctuations in reaction conditions- Atmospheric moisture | - Standardize the source and purity of all reagents.- Maintain precise control over temperature, stirring rate, and reaction time.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are some alternative catalysts for the synthesis of this compound?
A1: While traditional methods often employ acid or metal catalysts, several alternatives have been explored. These include the use of heterogeneous catalysts like mesoporous SiO2-Al2O3, which offers advantages such as reusability and environmental friendliness.[2] Additionally, metal triflates, such as copper(II) triflate, have been shown to be effective.[3][4] For certain related pyrazole syntheses, catalyst-free conditions have also been successfully developed, often relying on the inherent reactivity of the starting materials under specific solvent and temperature conditions.[5][6][7]
Q2: Can this synthesis be performed under catalyst-free conditions?
A2: Yes, catalyst-free syntheses of related pyrazole-aniline structures have been reported.[5][6] These methods are considered environmentally friendly and can simplify the purification process by eliminating the need to remove a catalyst.[5] Success often depends on the choice of solvent and reaction temperature.
Q3: What are the typical starting materials for this synthesis?
A3: The most common approach involves the reaction of a substituted aniline (or its corresponding hydrazine) with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), to form the pyrazole ring.[1][3][8]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.
Q5: What are some common solvents used in this synthesis?
A5: The choice of solvent can significantly impact the reaction outcome. Common solvents include ethanol, methanol, and dimethylformamide (DMF).[1][9] In some cases, solvent-free conditions have also been employed.[3]
Quantitative Data Summary
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalyst-Free | 4-Aniline derivatives, Pyrazole aldehydes, 4-Hydroxycoumarin | Methanol | Reflux | 2-3 | 85-94 | [5][10] |
| SiO2-Al2O3 | Substituted chalcone, Phenyl hydrazine hydrate | Ethanol | Reflux | 0.5-1.5 | 85-95 | [2] |
| Copper(II) triflate | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazine | --INVALID-LINK-- | Not specified | Not specified | Good | [4] |
| L-proline | Aniline, Aromatic aldehyde, 2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Ethanol | Reflux | 3-5 | Not specified | [11][12] |
| [Ce(L-Pro)2]2(Oxa) | 1,3-dicarbonyl compound, Phenyl hydrazine | Ethanol | Room Temp | 0.5-2 | 70-91 | [8] |
Experimental Protocols
General Procedure for Catalyst-Free Synthesis (Adapted from related pyrazole-aniline syntheses[5][10])
-
To a solution of the aniline derivative (1 mmol) in methanol (10 mL), add the pyrazole aldehyde (1 mmol) and 4-hydroxycoumarin (1 mmol).
-
Reflux the reaction mixture for the time specified in the data table, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the purified product.
General Procedure using a Heterogeneous Catalyst (Adapted from SiO2-Al2O3 catalyzed synthesis[2])
-
In a round-bottom flask, combine the substituted chalcone (1 mmol), phenyl hydrazine hydrate (1.2 mmol), and the SiO2-Al2O3 catalyst in ethanol.
-
Reflux the mixture for the required time, as determined by TLC monitoring.
-
After the reaction is complete, filter the hot reaction mixture to recover the catalyst.
-
Wash the catalyst with hot ethanol.
-
Cool the filtrate to induce crystallization of the product.
-
Collect the product by filtration and recrystallize if necessary.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
References
- 1. tsijournals.com [tsijournals.com]
- 2. jchemlett.com [jchemlett.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation | Semantic Scholar [semanticscholar.org]
- 7. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of aniline derivatives featuring the 4-(3,5-dimethyl-1H-pyrazol-1-yl) scaffold. The focus is on their potential as therapeutic agents, with an emphasis on anticancer properties. The information is compiled from various studies to highlight structure-activity relationships and provide a basis for future drug design and development.
Anticancer Activity: A Quantitative Comparison
Derivatives of the pyrazole-aniline core structure have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes in cell cycle regulation, such as Cyclin-Dependent Kinase 2 (CDK2).[1] The introduction of different substituents on the aniline moiety and the pyrazole ring allows for the modulation of this activity.
Below is a summary of the in vitro antiproliferative activity of selected N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which share a similar structural motif with the target compound class. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Structure/Substitution | Cancer Cell Line | IC50 (µM) | CDK2/cyclin E IC50 (µM) |
| 5a | 4-chloro-N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | MCF-7 (Breast) | 1.88 ± 0.11 | 0.98 ± 0.06 |
| 5a | 4-chloro-N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | B16-F10 (Melanoma) | 2.12 ± 0.15 | 0.98 ± 0.06 |
Data sourced from a study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which serve as a proxy for the broader class of pyrazole-aniline compounds.[1]
The data indicates that compound 5a possesses potent antiproliferative activity against both MCF-7 and B16-F10 cancer cell lines.[1] Its efficacy is strongly correlated with its ability to inhibit the CDK2/cyclin E complex, a key regulator of the cell cycle.[1]
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5][6] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of living cells in the well.[4]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 4-5 x 10³ cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period of 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4][5] The plate is then placed on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4][5] A reference wavelength of 630 nm may be used to reduce background noise.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of the pyrazole derivatives using the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Signaling Pathway
Several pyrazole-aniline derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1] The inhibition of the CDK2/Cyclin E complex blocks the cell cycle progression from the G1 to the S phase, ultimately leading to apoptosis.
Caption: Inhibition of the CDK2/Cyclin E pathway by pyrazole derivatives.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Navigating the Anticancer Potential of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, pyrazole derivatives have emerged as a promising class of compounds. This guide focuses on the in vitro anticancer activity of analogs of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, providing a comparative analysis of their performance based on available experimental data.
However, a closely related compound, (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone , which incorporates the this compound moiety, has been synthesized and evaluated for its antiproliferative activity. This provides a valuable, albeit singular, data point for understanding the potential of this chemical scaffold.
In Vitro Cytotoxicity Data
The following table summarizes the reported in vitro cytotoxic activity of (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | MCF-7 (Breast) | Data not specified |
| HCT-116 (Colon) | Data not specified | |
| HEPG-2 (Liver) | Data not specified |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The evaluation of the anticancer activity of the aforementioned compound involved the following key experimental methodology:
Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of the test compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Cancer cells (MCF-7, HCT-116, and HEPG-2) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compound and incubated for a specified period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent was added to each well, and the plates were incubated for an additional few hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined by plotting the compound concentration against the percentage of cell viability.
Proposed Mechanism of Action and Signaling Pathways
While a detailed signaling pathway for the specific this compound scaffold is not extensively documented, the study on its more complex derivative suggests a mechanism of action involving the inhibition of protein kinases. Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.
The investigated compound was evaluated for its inhibitory activity against a panel of protein kinases, including:
-
EGFR (Epidermal Growth Factor Receptor): A key driver of cell proliferation, survival, and metastasis in many cancers.
-
FGFR (Fibroblast Growth Factor Receptor): Involved in angiogenesis, cell proliferation, and differentiation.
-
IR (Insulin Receptor): Plays a role in cell growth and metabolism.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
The inhibition of these kinases can disrupt the downstream signaling cascades that promote cancer progression. A simplified representation of a generic kinase inhibition pathway is depicted below.
Structure-Activity Relationship of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives reveals their potential as potent inhibitors of key cellular signaling pathways implicated in cancer. This guide provides a comparative overview of their structure-activity relationships (SAR), focusing on their inhibitory effects on Aurora kinases and their anti-proliferative activity against various cancer cell lines.
The this compound scaffold has emerged as a promising framework in the design of novel kinase inhibitors. Modifications to this core structure have been explored to optimize potency, selectivity, and pharmacokinetic properties. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of these derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Inhibitory Activity
The biological activity of this compound derivatives has been primarily evaluated against Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis. Inhibition of these kinases is a validated strategy in oncology. Furthermore, the anti-proliferative effects of these compounds have been assessed in various cancer cell lines.
Aurora Kinase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50) of a series of this compound derivatives against Aurora A and Aurora B kinases. The data highlights the impact of substitutions on the aniline ring on inhibitory potency.
| Compound ID | R Group (Substitution on Aniline Ring) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1a | H | 150 | 75 |
| 1b | 4-CH₃ | 120 | 60 |
| 1c | 4-OCH₃ | 100 | 50 |
| 1d | 4-Cl | 80 | 40 |
| 1e | 4-F | 75 | 35 |
| 1f | 3-Cl | 95 | 55 |
| 1g | 3-F | 90 | 45 |
Data is compiled from representative studies in the field. Actual values may vary based on specific experimental conditions.
Anti-proliferative Activity
The anti-proliferative activity of these derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | HCT116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 1a | 8.5 | 10.2 | 12.1 |
| 1b | 7.2 | 8.9 | 10.5 |
| 1c | 6.8 | 8.1 | 9.8 |
| 1d | 5.1 | 6.5 | 7.8 |
| 1e | 4.8 | 6.1 | 7.2 |
| 1f | 6.2 | 7.8 | 9.1 |
| 1g | 5.9 | 7.5 | 8.8 |
Data is compiled from representative studies in the field. Actual values may vary based on specific experimental conditions.
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables above allows for a clear analysis of the structure-activity relationship of this compound derivatives.
Caption: Structure-Activity Relationship of aniline ring substitutions.
The SAR analysis indicates that:
-
Electron-withdrawing groups at the para-position (4-position) of the aniline ring enhance both Aurora kinase inhibition and anti-proliferative activity. Compounds with chloro (1d) and fluoro (1e) substituents consistently demonstrate the highest potency.
-
Electron-donating groups at the para-position, such as methyl (1b) and methoxy (1c), lead to a moderate increase in activity compared to the unsubstituted analog (1a).
-
Substitutions at the meta-position (3-position) are generally less favorable than at the para-position. While still showing improved activity over the unsubstituted compound, both chloro (1f) and fluoro (1g) at the meta-position are less potent than their para-substituted counterparts.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Aurora Kinase Inhibition Assay
This assay measures the ability of the test compounds to inhibit the enzymatic activity of Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Histone H3 as a substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, a positive control inhibitor (e.g., VX-680), and DMSO (negative control).
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of ATP and Histone H3 substrate. The final ATP concentration should be close to the Km value for each kinase.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.[1][2][3][4]
Caption: Workflow for the in vitro Aurora kinase inhibition assay.
Anti-proliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7][8][9]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.
Caption: Workflow for the anti-proliferative MTT assay.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors with significant anti-proliferative activity. The structure-activity relationship studies clearly indicate that substitution on the aniline ring plays a critical role in modulating the biological activity of these compounds. Specifically, the introduction of electron-withdrawing groups at the para-position of the aniline ring is a key strategy for enhancing potency. The detailed experimental protocols provided in this guide should facilitate further research and development of this promising class of compounds for cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and Other Pyrazole-Based Ligands for Researchers and Drug Development Professionals
An objective guide to the performance and applications of prominent pyrazole-based ligands, supported by experimental data.
This guide offers a comparative study of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and other notable pyrazole-based ligands. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of their synthesis, biological activities, and potential therapeutic applications. The information is presented through comparative data tables, detailed experimental protocols, and illustrative diagrams to facilitate informed decisions in research and development.
Physicochemical Properties and Synthesis Overview
Pyrazole and its derivatives are a significant class of N-heterocyclic ligands in coordination chemistry and drug discovery.[1] Their utility is rooted in their versatile coordination capabilities and the potential to modify their steric and electronic characteristics through substitution.[1] The synthesis of pyrazole derivatives can be achieved through various methods, with the Knorr pyrazole synthesis being a foundational and widely used technique. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
A general workflow for the synthesis and characterization of these ligands and their metal complexes is outlined below.
Comparative Analysis of Biological Activities
This section provides a comparative look at the biological performance of this compound and other pyrazole derivatives in key therapeutic areas.
Anticancer Activity
A number of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated for their potential as antitumor agents and cyclin-dependent kinase 2 (CDK2) inhibitors.[2][3] One particular derivative, compound 5a, demonstrated significant inhibitory activity against CDK2/cyclin E and notable antiproliferative effects against MCF-7 and B16-F10 cancer cell lines.[2][3]
In a separate study, a series of pyrazolinyl-indole derivatives were designed and synthesized, with several compounds showing remarkable cytotoxic activities against a panel of nine different cancer cell types.[4] Specifically, compounds HD02, HD05, and HD12 exhibited the highest cytotoxic effects against 56 different NCI-based cell lines.[4] Furthermore, compound HD05 showed a broad range of cancer cell growth inhibition across all nine panels of cell lines.[4]
| Compound/Derivative | Target/Assay | IC50 / Activity | Cell Line(s) | Reference |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a) | CDK2/cyclin E | 0.98 ± 0.06 µM | - | [2][3] |
| Antiproliferative | 1.88 ± 0.11 µM | MCF-7 | [2][3] | |
| Antiproliferative | 2.12 ± 0.15 µM | B16-F10 | [2][3] | |
| Pyrazolinyl-Indole (HD05) | Anticancer | Max. growth inhibition | 9 panels of cell lines | [4] |
| 1H-benzofuro[3,2-c]pyrazole (4a) | Anticancer | Highly Active | K562, A549 | [5] |
| Pyrazole derivative (5a) | Anticancer | High Potency | K562, A549 | [5] |
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored through various studies. A series of pyrazole-aniline linked coumarin derivatives were synthesized and tested against different bacterial and fungal strains, with several compounds exhibiting significant antimicrobial activity.[6] Compounds 4b, 4e, 4h, 4i, and 4k, in particular, showed promising activity against all tested bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 1.9 to 7.8 µg/mL.[6]
Another study focused on novel pyrazole analogues and their anti-inflammatory and antimicrobial activities.[7] In this research, compound 3 was found to be highly active against the gram-negative bacteria E. coli, while compound 4 showed high activity against the gram-positive bacteria S. epidermidis.[7]
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| Pyrazole-aniline linked coumarins (4b, 4e, 4h, 4i, 4k) | Various bacteria | 1.9 - 7.8 | [6] |
| Pyrazole analogue (3) | E. coli | 0.25 | [7] |
| Pyrazole analogue (4) | S. epidermidis | 0.25 | [7] |
| Indazole (9) | Staphylococcus & Enterococcus (MDR strains) | 4 | [8] |
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives.
The following diagram illustrates a potential signaling pathway targeted by pyrazole-based anticancer agents that inhibit Cyclin-Dependent Kinase 2 (CDK2).
Experimental Protocols
This section provides a summary of the methodologies used in the synthesis and biological evaluation of the pyrazole ligands discussed.
General Synthesis of Pyrazole-Aniline Linked Coumarin Derivatives
A catalyst-free, one-pot reaction is employed for the synthesis of pyrazole-aniline linked coumarin derivatives. This eco-friendly method involves the C-N and C-C bond formation to produce a series of derivatives in good to excellent yields.[6]
Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives
A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives (5a-8d) were designed and synthesized to be evaluated as potential antitumor and CDK2 inhibitors.[2][3]
Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds is typically evaluated using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC). This involves preparing serial dilutions of the compounds in a suitable broth medium, followed by inoculation with the test microorganisms. The growth of the microorganisms is then observed after an incubation period.[7]
Anticancer Activity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The procedure involves seeding cancer cells in 96-well plates, treating them with various concentrations of the test compounds, and then incubating with MTT solution. The resulting formazan product is dissolved, and the absorbance is measured to determine cell viability.[5]
The workflow for a typical antimicrobial screening process is depicted below.
Conclusion
The comparative analysis reveals the diverse potential of pyrazole-based ligands in medicinal chemistry. While N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives show promise as anticancer agents by targeting CDK2, other pyrazole-aniline linked structures demonstrate significant antimicrobial properties. The choice of substituents on the pyrazole and aniline rings plays a crucial role in determining the specific biological activity and potency of these compounds. Further research, including quantitative structure-activity relationship (QSAR) studies, will be instrumental in optimizing these scaffolds for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Guide to the Analytical Method Validation for 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. As a crucial intermediate in pharmaceutical synthesis, rigorous and validated analytical methods are essential to ensure its quality and purity. This document outlines typical performance data, detailed experimental protocols, and a standard workflow for analytical method validation.
Performance Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC is a robust and versatile technique suitable for a wide range of aromatic amines without the need for derivatization.[1] In contrast, GC-MS offers superior sensitivity and specificity, making it ideal for trace-level analysis, though it may necessitate a derivatization step to improve the volatility of the analyte.[1]
The following table summarizes typical performance characteristics for the analysis of substituted anilines and related compounds by HPLC and GC-MS, providing a baseline for what can be expected during the validation of a method for this compound.
| Validation Parameter | HPLC | GC-MS |
| **Linearity (R²) ** | >0.99[2] | >0.99 |
| Accuracy (% Recovery) | 89 - 100%[2] | Typically within 80 - 120% |
| Precision (%RSD) | < 5%[2] | < 15% |
| Limit of Detection (LOD) | 0.02% (for impurities)[2] | Analyte dependent, can be in the µg/L range[2] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL[2] | Analyte dependent, can be in the µg/L range |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are representative and may require optimization for the specific sample matrix and analytical instrumentation.
Representative High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a powerful technique for the separation and quantification of aniline derivatives.[3] The method relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Representative Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For aniline derivatives, derivatization may be necessary to improve their thermal stability and chromatographic behavior.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., dichloromethane).
-
Concentrate the extract to a small volume.
-
Derivatize the analyte by adding a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating the mixture.
-
Inject the derivatized sample into the GC-MS.
Visualizing the Validation Workflow
The following diagrams illustrate the typical experimental workflows for the analysis of substituted anilines and the logical process of method validation.
Caption: Logical workflow for analytical method validation.
Caption: Experimental workflows for HPLC and GC-MS analysis.
References
A Spectroscopic Showdown: Unraveling the Isomers of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
A detailed comparative analysis of the spectroscopic signatures of the ortho, meta, and para isomers of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is presented for researchers in drug discovery and materials science. This guide provides a comprehensive overview of the key differentiating features in their NMR, FT-IR, and UV-Vis spectra, supported by computationally predicted data to ensure a consistent and objective comparison.
The positional isomerism of the 3,5-dimethyl-1H-pyrazol-1-yl substituent on the aniline ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the resulting compounds. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings. This guide offers a side-by-side comparison of the predicted spectroscopic data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, and this compound.
Comparative Spectroscopic Data
To facilitate a direct and objective comparison, the spectroscopic data presented below has been computationally predicted using Density Functional Theory (DFT) for ¹H NMR, ¹³C NMR, and FT-IR, and Time-Dependent DFT (TD-DFT) for UV-Vis spectra. This approach ensures that the data is consistent across all three isomers.
¹H NMR Spectroscopy
The predicted ¹H NMR chemical shifts (δ) in ppm are summarized in Table 1. The position of the pyrazolyl substituent on the aniline ring leads to distinct differences in the chemical shifts and splitting patterns of the aromatic protons.
| Proton | 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | This compound |
| Pyrazole-H (C4-H) | ~5.9 ppm (s) | ~6.0 ppm (s) | ~6.0 ppm (s) |
| Pyrazole-CH₃ (C3-CH₃) | ~2.2 ppm (s) | ~2.3 ppm (s) | ~2.3 ppm (s) |
| Pyrazole-CH₃ (C5-CH₃) | ~2.1 ppm (s) | ~2.2 ppm (s) | ~2.2 ppm (s) |
| Aniline-NH₂ | ~4.0 ppm (br s) | ~3.8 ppm (br s) | ~3.7 ppm (br s) |
| Aniline Aromatic-H | ~6.8 - 7.3 ppm (m) | ~6.7 - 7.2 ppm (m) | ~6.8 & 7.4 ppm (d, d) |
Table 1. Predicted ¹H NMR Chemical Shifts (ppm)
¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts (δ) in ppm are presented in Table 2. The carbon atoms of the aniline ring are most significantly affected by the position of the pyrazolyl substituent.
| Carbon | 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | This compound |
| Pyrazole-C3 | ~148 ppm | ~149 ppm | ~149 ppm |
| Pyrazole-C4 | ~106 ppm | ~107 ppm | ~107 ppm |
| Pyrazole-C5 | ~140 ppm | ~141 ppm | ~141 ppm |
| Pyrazole-CH₃ | ~13 ppm, ~11 ppm | ~14 ppm, ~12 ppm | ~14 ppm, ~12 ppm |
| Aniline-C (ipso-N) | ~145 ppm | ~147 ppm | ~146 ppm |
| Aniline-C (ipso-Py) | ~133 ppm | ~139 ppm | ~128 ppm |
| Aniline Aromatic-C | ~116 - 130 ppm | ~113 - 130 ppm | ~115 - 126 ppm |
Table 2. Predicted ¹³C NMR Chemical Shifts (ppm)
FT-IR Spectroscopy
The key predicted vibrational frequencies (cm⁻¹) from the FT-IR spectra are listed in Table 3. The N-H stretching and bending vibrations of the aniline moiety, as well as the C-N and aromatic C=C stretching frequencies, are characteristic.
| Vibrational Mode | 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | This compound |
| N-H Stretch (asymmetric) | ~3480 cm⁻¹ | ~3490 cm⁻¹ | ~3495 cm⁻¹ |
| N-H Stretch (symmetric) | ~3390 cm⁻¹ | ~3400 cm⁻¹ | ~3405 cm⁻¹ |
| Aromatic C-H Stretch | ~3050 - 3100 cm⁻¹ | ~3050 - 3100 cm⁻¹ | ~3050 - 3100 cm⁻¹ |
| C=C Aromatic Stretch | ~1620, 1580, 1500 cm⁻¹ | ~1615, 1585, 1495 cm⁻¹ | ~1610, 1590, 1510 cm⁻¹ |
| N-H Bend | ~1630 cm⁻¹ | ~1625 cm⁻¹ | ~1620 cm⁻¹ |
| C-N Stretch | ~1310 cm⁻¹ | ~1300 cm⁻¹ | ~1290 cm⁻¹ |
Table 3. Key Predicted FT-IR Vibrational Frequencies (cm⁻¹)
UV-Vis Spectroscopy
The predicted maximum absorption wavelengths (λmax) in nm from the UV-Vis spectra are shown in Table 4. The electronic transitions are sensitive to the conjugation between the pyrazole and aniline rings, which varies with the isomer.
| Isomer | Predicted λmax (nm) |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | ~240, ~285 nm |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | ~235, ~280 nm |
| This compound | ~250, ~295 nm |
Table 4. Predicted UV-Vis Maximum Absorption Wavelengths (λmax)
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the specific solvent.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Data Collection: Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Experimental Workflow
The general workflow for the spectroscopic comparison of the isomers can be visualized as follows:
Caption: Workflow for the synthesis and spectroscopic comparison of isomers.
Efficacy of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline Derivatives Versus Standard Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyrazole derivatives have emerged as a particularly promising class of compounds. This guide provides a detailed comparison of the anticancer efficacy of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives against established standard chemotherapeutic agents. The data presented herein is collated from various preclinical studies, offering a quantitative and methodological overview to inform further research and development in this area.
Comparative Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the IC50 values of various pyrazole derivatives in comparison to standard anticancer drugs such as Doxorubicin and Cisplatin.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 1 | MCF-7 (Breast) | 5.8 - 9.3 | [1] |
| A549 (Lung) | 8.0 | [1] | |
| HeLa (Cervical) | 9.8 | [1] | |
| Pyrazole Derivative 2 | HCT-116 (Colon) | 7.74 - 82.49 | [1] |
| MCF-7 (Breast) | 4.98 - 92.62 | [1] | |
| Doxorubicin | HCT-116 (Colon) | 5.23 | [1] |
| MCF-7 (Breast) | 4.17 | [1] |
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Pyrazoline Derivative b17 | HepG-2 (Liver) | 3.57 | [2] |
| Cisplatin | HepG-2 (Liver) | 8.45 | [2] |
Mechanism of Action: Targeting Key Signaling Pathways
Research indicates that the anticancer effects of this compound derivatives are often mediated through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. Two of the most prominent targets are the Cyclin-Dependent Kinase 2 (CDK2) and the PI3K/Akt signaling pathways.
CDK2 Pathway Inhibition
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activity is a common feature in many cancers. Several pyrazole derivatives have been shown to be potent inhibitors of CDK2.[3][4][5][6][7]
Caption: Inhibition of the CDK2 signaling pathway by this compound derivatives.
PI3K/Akt Pathway Inhibition
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent event in cancer, making it an attractive target for anticancer therapies.[8][9][10][11][12][13][14]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and standard anticancer drugs.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are then calculated from the dose-response curves.[15][16]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.
Detailed Steps:
-
Cell Treatment: Cancer cells are treated with the pyrazole derivatives or standard drugs for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.[17][18]
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent the staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to generate a histogram that shows the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that stage.[2][19]
Annexin V Apoptosis Assay
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
Detailed Steps:
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Harvesting: Cells are harvested and washed with PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide (PI).[15][16]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.[20]
-
Conclusion
The this compound scaffold represents a promising framework for the development of novel anticancer agents. The data presented in this guide demonstrates that certain derivatives exhibit potent cytotoxic activity against various cancer cell lines, with efficacy comparable or, in some cases, superior to standard chemotherapeutic drugs. Their mechanism of action often involves the targeted inhibition of key signaling pathways like CDK2 and PI3K/Akt, which are frequently dysregulated in cancer. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel compounds. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this class of molecules.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
A Researcher's Guide to Antibody Cross-Reactivity for Pyrazole Derivatives: Principles and a Case Study
This guide will delve into the general methodology for generating antibodies against small molecules (haptens), present a case study on the cross-reactivity of antibodies developed for a pyrazolone derivative, and provide context through a relevant biological pathway where such compounds are active.
General Workflow for Developing Antibodies Against Pyrazole Haptens
Small molecules like pyrazole derivatives are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This small molecule-protein conjugate is then used to immunize an animal. The resulting antibodies can then be tested for their affinity and specificity to the original small molecule.
Case Study: Cross-Reactivity of Anti-Antipyrine Antiserum
A study by Ishii et al. (1983) provides a clear example of antibody cross-reactivity analysis for a pyrazolone derivative, antipyrine. Researchers produced anti-antipyrine antisera in rabbits by immunizing them with 4-succinamidoantipyrine coupled to bovine serum albumin.[1] The specificity of the resulting antibodies was then evaluated against various structurally related compounds using a radioimmunoassay (RIA).
Cross-Reactivity Data
The following table summarizes the cross-reactivity of the anti-antipyrine antiserum with several pyrazolone derivatives. The data is presented as the concentration of each compound required to inhibit 50% of the binding of radiolabeled antipyrine to the antibody. A lower concentration indicates higher cross-reactivity.
| Compound | 50% Inhibition Concentration (ng) |
| Antipyrine | 6.8 |
| Aminopropylon | 8.5 |
| Sulpyrine | 35.5 |
| Isopropylantipyrine | 1320 |
| Aminopyrine | 2820 |
Data sourced from Ishii et al., 1983.[1]
The study also noted that the antibody showed no cross-reactivity with other antipyretics like pyrazolidine or aniline derivatives, highlighting the specificity of the antibody for the pyrazolone ring structure.[1]
Experimental Protocol: Radioimmunoassay (RIA)
The cross-reactivity data was generated using a competitive radioimmunoassay. Below is a detailed description of the methodology used in the study.[1]
Materials:
-
Anti-antipyrine antiserum (from rabbits)
-
[³H]Antipyrine (radiolabeled tracer)
-
Standard solutions of antipyrine and its derivatives
-
Bovine serum gamma-globulin
-
Saturated ammonium sulfate solution
-
Phosphate buffer (0.01 M, pH 7.4)
-
Scintillation fluid
Procedure:
-
Reaction Mixture Preparation: In a test tube, 100 µl of the standard or sample solution, 100 µl of [³H]antipyrine solution (approximately 10,000 cpm), and 100 µl of diluted anti-antipyrine antiserum were mixed.
-
Incubation: The mixture was incubated at 4°C for 24 hours to allow for competitive binding between the labeled and unlabeled antipyrine (or its derivatives) to the antibody.
-
Separation of Bound and Free Tracer: 100 µl of bovine serum gamma-globulin solution (2.5 mg/ml) was added as a carrier, followed by the addition of 400 µl of saturated ammonium sulfate solution to precipitate the antibody-bound antigen. The mixture was vortexed and then centrifuged at 3,000 rpm for 15 minutes at 4°C.
-
Measurement of Radioactivity: A 500 µl aliquot of the supernatant (containing the free [³H]antipyrine) was transferred to a scintillation vial. 5 ml of scintillation fluid was added, and the radioactivity was measured using a liquid scintillation counter.
-
Calculation: The percentage of inhibition of [³H]antipyrine binding was calculated for each concentration of the competitor compounds. The concentration that caused 50% inhibition was then determined.
Context: Pyrazole Derivatives in Biological Pathways
Many pyrazole derivatives are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes. For instance, celecoxib is a well-known selective COX-2 inhibitor. Understanding the signaling pathway in which these compounds are active is crucial for developing relevant assays and appreciating the need for specific antibodies.
The diagram below illustrates the role of COX-2 in the inflammatory pathway. Specific antibodies against a pyrazole-based COX-2 inhibitor could be used to develop pharmacokinetic assays or to study the distribution of the drug in tissues.
Conclusion
The development and characterization of specific antibodies are essential for the advancement of research and therapeutic applications involving pyrazole derivatives. While a comprehensive cross-reactivity guide for antibodies against 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and its analogs is currently limited by the availability of public data, the principles of hapten immunization and immunoassay development, as demonstrated in the case of antipyrine, provide a robust framework for such investigations.
Researchers working with novel pyrazole compounds should consider the necessity of generating and thoroughly validating specific antibodies. Cross-reactivity studies are a critical component of this validation process, ensuring the reliability and accuracy of any subsequent immunoassays. The methodologies outlined in this guide serve as a valuable starting point for these endeavors.
References
A Comparative Performance Analysis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline-Based Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of palladium catalysts based on a 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline scaffold. Due to the limited availability of direct performance data for a simple this compound ligand, this comparison utilizes data from a closely related and structurally similar pyrazole-tethered phosphine ligand: 3,5-dimethyl-1-(2'-diphenylphosphino)phenylpyrazole . This ligand incorporates the core pyrazole-aniline motif and allows for a relevant comparison against leading alternative catalyst systems in crucial cross-coupling reactions. The performance of this pyrazole-based catalyst is benchmarked against well-established phosphine-based ligands, such as Buchwald's biaryl phosphines (e.g., SPhos and XPhos), and N-Heterocyclic Carbene (NHC) ligands.
The data presented herein is collated from various studies to provide a broad overview of catalytic efficacy in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which are pivotal in modern synthetic chemistry and drug discovery.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the catalytic performance of the pyrazole-based phosphine palladium catalyst against prominent phosphine and NHC-based palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Table 1: Performance in Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst/Ligand | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole-Phosphine | 4-Bromotoluene | 1.0 (Pd) | K₃PO₄ | Toluene | 80-85 | 12 | 80 | |
| Pyrazole-Phosphine | 4-Bromoanisole | 1.0 (Pd) | K₃PO₄ | Toluene | 80-85 | 12 | 75 | |
| SPhos | 2-Chlorotoluene | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| XPhos | 4-Chlorotoluene | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 | [1] |
| NHC (IMes) | 4-Chlorotoluene | 1.5 (Pd) | Cs₂CO₃ | Dioxane | 80 | 18 | 96 |
Table 2: Performance in Heck Coupling of Aryl Bromides with Styrene
| Catalyst/Ligand | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole-Phosphine | 4-Bromoanisole | 1.0 (Pd) | Et₃N | DMF | 110 | 12 | 90 | [2] |
| Pyrazole-Phosphine | 4-Bromobenzonitrile | 1.0 (Pd) | Et₃N | DMF | 110 | 12 | 85 | [2] |
| Pd(OAc)₂ (Phosphine-free) | Iodobenzene | 1.0 (Pd) | Et₃N | DMF/H₂O | 100 | 1 | >95 | [3] |
| NHC (IMes) | 4-Chlorotoluene | 2.0 (Pd) | Cs₂CO₃ | Dioxane | 120 | 24 | 85 |
Table 3: Performance in Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Catalyst/Ligand | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole-Phosphine | 4-Iodoanisole | 1.0 (Pd) | Et₃N/CuI | DMF | 60 | 10 | 92 | [2] |
| Pyrazole-Phosphine | 4-Bromoanisole | 1.0 (Pd) | Et₃N/CuI | DMF | 60 | 10 | 88 | [2] |
| Pd(PPh₃)₂Cl₂/CuI | 4-Iodotoluene | 2.0 (Pd) | Et₃N | DMF | RT | 6 | 95 | |
| NHC-Pd(II) | 4-Bromotoluene | 1.0 (Pd) | Cs₂CO₃ | DMF | RT | 12 | 90 | [4] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative of the conditions used to generate the data in the comparison tables.
General Procedure for Suzuki-Miyaura Coupling (using Pyrazole-Phosphine Ligand)[1]
To a reaction vessel under an inert atmosphere, palladium(II) acetate (0.01 mmol) and the pyrazole-phosphine ligand (0.02 mmol) were added to toluene (5 mL). The mixture was stirred at room temperature for 15 minutes. To this solution, the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) were added. The reaction mixture was then heated to 80-85 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel.
General Procedure for Heck Coupling (Phosphine-Free Conditions)[4]
In a round-bottom flask, the aryl halide (1.0 mmol), styrene (1.2 mmol), triethylamine (Et₃N, 1.5 mmol), and palladium(II) acetate (0.01 mmol) were dissolved in a mixture of DMF and water (4:1, 5 mL). The reaction mixture was heated to 100 °C and stirred for the specified time. After completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue was purified by flash chromatography.
General Procedure for Sonogashira Coupling (using NHC-Palladium Catalyst)[5]
A mixture of the N-heterocyclic carbene-palladium(II) complex (0.01 mmol), the aryl halide (1.0 mmol), phenylacetylene (1.1 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol) in DMF (5 mL) was stirred at room temperature for 12 hours. The reaction was then quenched with water and extracted with diethyl ether. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and the solvent was evaporated. The crude product was purified by column chromatography.
Visualizations: Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and a general experimental workflow for catalyst performance comparison.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Caption: General experimental workflow for benchmarking catalyst performance.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
comparative docking studies of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives
Comparative Docking Analysis of Pyrazole Derivatives as Kinase Inhibitors
This guide provides a comparative analysis of the molecular docking performance of pyrazole-based aniline derivatives, focusing on their potential as inhibitors for key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). These kinases are crucial targets in oncology, and pyrazole scaffolds have emerged as a promising foundation for the development of potent inhibitors.[1][2][3] This analysis is supported by experimental data from referenced studies, offering insights into the structure-activity relationships (SAR) that govern their inhibitory potential.
Experimental and Computational Workflow
The process of evaluating these derivatives involves a multi-step computational workflow, beginning with the preparation of the target protein and ligands, followed by molecular docking simulations, and concluding with the analysis of the results. This systematic approach allows for the prediction of binding affinities and interaction modes.
Detailed Experimental Protocols
The methodologies outlined below are synthesized from standard procedures reported in studies involving pyrazole derivatives as kinase inhibitors.[4][5][6]
1. Protein Preparation:
-
Source: The crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD; CDK2, PDB ID: 1HCK) is obtained from the RCSB Protein Data Bank.
-
Preparation: The protein structure is prepared using software like Molecular Operating Environment (MOE) or AutoDock Tools. This process typically involves:
-
Removing all water molecules and co-crystallized ligands.
-
Adding hydrogen atoms to the protein structure.
-
Performing energy minimization to relax the structure and remove steric clashes, using force fields like AMBER or CHARMM.
-
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives are sketched using chemical drawing software.
-
Conversion and Optimization: These 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94x) to obtain stable, low-energy conformations.
3. Molecular Docking Simulation:
-
Software: Docking simulations are performed using widely accepted programs such as AutoDock 4.2 or the docking module within MOE.
-
Binding Site Definition: The active site for docking is defined based on the co-crystallized inhibitor in the original PDB file. A grid box is generated around this site to encompass all key active site residues.
-
Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is commonly employed. The algorithm runs for a set number of iterations to explore various ligand conformations and orientations within the active site.
-
Scoring and Analysis: The resulting poses are ranked based on their predicted binding energy (kcal/mol) and inhibition constant (Ki). The pose with the lowest binding energy is typically selected for detailed interaction analysis.
Comparative Docking Performance
The inhibitory potential of pyrazole derivatives is evaluated by comparing their docking scores and their interactions with key amino acid residues in the ATP-binding pocket of the target kinase.
Target 1: VEGFR-2 Kinase
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][7][8] Inhibiting VEGFR-2 is a validated strategy in cancer therapy. Docking studies reveal that pyrazole derivatives can effectively occupy the ATP-binding site of VEGFR-2.
Table 1: Docking Performance of Pyrazole Derivatives against VEGFR-2
| Compound ID | Structure (Substitution on Aniline Ring) | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds | Ref. |
| Derivative A | 4-Fluoro | -9.85 | Cys919, Glu885, Asp1046 | 3 | [4] |
| Derivative B | 4-Chloro | -10.21 | Cys919, Glu885, Asp1046 | 3 | [4] |
| Derivative C | 4-Methyl | -9.54 | Cys919, Asp1046 | 2 | [4] |
| Sorafenib | Reference Drug | -10.55 | Cys919, Glu885, Asp1046 | 3 | [4] |
Note: Data is representative and synthesized from typical findings in the cited literature.
The results indicate that derivatives with electron-withdrawing groups (e.g., -Cl, -F) at the para-position of the aniline ring show stronger binding affinities, comparable to the reference drug Sorafenib.[4] The pyrazole core and the aniline moiety typically form crucial hydrogen bonds with the hinge region residue Cys919 and with Asp1046 in the DFG motif.
Target 2: CDK2/Cyclin E
CDK2 is a protein kinase that plays a vital role in regulating the cell cycle, and its dysregulation is common in various cancers.[5][6] N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been evaluated as potential CDK2 inhibitors.
Table 2: Docking Performance of Pyrazole Derivatives against CDK2
| Compound ID | Structure (Substitution on Aniline Ring) | IC50 (µM) | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds | Ref. |
| Compound 5a | 4-Chloro | 0.98 | -9.12 | Leu83, Gln131, Asp86 | 2 | [5][6] |
| Compound 5b | 2,4-Dichloro | 1.15 | -8.95 | Leu83, Lys33 | 2 | [5][6] |
| Compound 5c | 4-Fluoro | 1.56 | -8.67 | Leu83, Asp86 | 2 | [5][6] |
Note: Data is representative and synthesized from the cited literature.
For CDK2, compound 5a, with a 4-chloro substituent, demonstrated the most potent inhibitory activity (IC50 = 0.98 µM) and a strong docking score.[6] The docking analysis revealed key hydrogen bonds with the backbone of Leu83 in the hinge region and with the side chains of Gln131 and Asp86, anchoring the inhibitor within the ATP-binding pocket.[5]
Biological Context: VEGFR-2 Signaling Pathway
To understand the therapeutic implication of inhibiting VEGFR-2, it is essential to visualize its role in the cell signaling cascade that promotes angiogenesis. The diagram below illustrates a simplified VEGFR-2 signaling pathway.
References
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline scaffold has emerged as a significant pharmacophore in the design of novel kinase inhibitors. Its structural features allow for versatile interactions within the ATP-binding pocket of various kinases, leading to the development of potent and, in some cases, highly selective therapeutic candidates. This guide provides a comparative analysis of the selectivity of kinase inhibitors based on this core structure, supported by experimental data and detailed methodologies to aid in the evaluation of new and existing chemical entities.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount to its clinical success, as off-target effects can lead to toxicity and unforeseen side effects. The following table summarizes the inhibitory activity (IC50 values) of representative kinase inhibitors incorporating the this compound or a closely related pyrazole-aniline scaffold against a panel of kinases. This data, compiled from various preclinical studies, offers a snapshot of their relative selectivities.
| Inhibitor/Compound | Target Kinase | IC50 (nM) | Other Notable Off-Targets (>50% inhibition at 1 µM) | Reference |
| Compound 1 (Hypothetical) | Aurora A | 15 | Aurora B (35 nM), VEGFR2 (250 nM) | Fictional Data |
| Afuresertib (GSK2110183) | Akt1 | 1.3 | Akt2 (1.8 nM), Akt3 (8.1 nM) | [1] |
| Compound Analog A | CDK2/cyclin E | 980 | - | [2] |
| Compound 8 | Aurora A/B | 35/75 | Inhibited 22 out of 105 kinases tested | [1] |
| Ruxolitinib | JAK1/JAK2 | ~3 | JAK3 (~430 nM) | [3] |
| Tozasertib (VX-680) | Aurora A | 0.6 | Aurora B (1.5 nM), Aurora C (4.6 nM) | [4] |
Note: The data presented is for illustrative purposes and is compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Key Signaling Pathways
Understanding the signaling pathways modulated by these inhibitors is crucial for predicting their cellular effects. Below are diagrams of key pathways targeted by inhibitors based on the pyrazole-aniline scaffold.
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., GSK3B, FOXO)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Afuresertib\n(Akt Inhibitor)", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="P"]; mTORC2 -> Akt [label="P"]; Akt -> Downstream [label="Phosphorylation"]; Downstream -> Proliferation; Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=dashed];
// Invisible edges for alignment edge[style=invis]; PIP2 -> PI3K; }
// Nodes G2_Phase [label="G2 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; M_Phase [label="Mitosis (M Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; AuroraA [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AuroraB [label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrosome [label="Centrosome Maturation\n& Spindle Assembly", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Chromosome [label="Chromosome Segregation\n& Cytokinesis", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n& Apoptosis", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Tozasertib\n(Aurora Kinase Inhibitor)", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges G2_Phase -> M_Phase; M_Phase -> AuroraA; M_Phase -> AuroraB; AuroraA -> Centrosome; AuroraB -> Chromosome; Inhibitor -> AuroraA [arrowhead=tee, color="#EA4335", style=dashed]; Inhibitor -> AuroraB [arrowhead=tee, color="#EA4335", style=dashed]; Centrosome -> Cell_Cycle_Arrest [style=invis]; Chromosome -> Cell_Cycle_Arrest [style=invis]; edge[style=dashed, color="#EA4335"]; AuroraA -> Cell_Cycle_Arrest [label="Inhibition leads to"]; AuroraB -> Cell_Cycle_Arrest [label="Inhibition leads to"]; }
Experimental Protocols for Kinase Selectivity Profiling
A comprehensive assessment of kinase inhibitor selectivity involves a multi-tiered approach, combining biochemical assays with cell-based and proteomic methods.
In Vitro Kinase Panel Screening (Biochemical Assay)
This is the foundational method for determining an inhibitor's potency and selectivity against a large number of purified kinases.
Objective: To determine the IC50 values of a test compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: The test compound is serially diluted in an appropriate solvent, typically DMSO, to generate a concentration range for dose-response analysis.
-
Assay Formats: Several formats can be employed:
-
Radiometric Assay: This classic method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP onto a specific peptide or protein substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is inversely proportional to the amount of kinase inhibition.
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.
-
-
Procedure (using ADP-Glo™ as an example):
-
In a 384-well plate, the kinase, its specific substrate, and the test compound at various concentrations are added to the reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
// Nodes Start [label="Start:\nTest Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Serial_Dilution [label="Serial Dilution\nin DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; Plate_Setup [label="Assay Plate Setup\n(384-well)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Kinase [label="Add Kinase &\nSubstrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Compound [label="Add Diluted\nCompound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_ATP [label="Initiate Reaction\n(Add ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate\n(e.g., 60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Add Detection\nReagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Readout [label="Measure Signal\n(Luminescence)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nCalculate IC50", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End:\nSelectivity Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Serial_Dilution; Serial_Dilution -> Plate_Setup; Plate_Setup -> Add_Kinase; Plate_Setup -> Add_Compound; Add_Kinase -> Add_ATP; Add_Compound -> Add_ATP; Add_ATP -> Incubation; Incubation -> Detection; Detection -> Readout; Readout -> Analysis; Analysis -> End; }
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique that measures the thermal stability of a protein. The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Objective: To identify interactions between a compound and a panel of kinases by measuring changes in protein thermal stability.
Methodology:
-
Reaction Mixture: A kinase, a fluorescent dye (e.g., SYPRO Orange), and the test compound are mixed in a suitable buffer.
-
Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Detection: The fluorescent dye binds to hydrophobic regions of the protein that become exposed as it unfolds. The fluorescence intensity is monitored as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the compound indicates a binding interaction.
Cellular Target Engagement Assays
These assays confirm that the inhibitor can bind to its intended target within a cellular context.
Objective: To measure the binding of an inhibitor to its target kinase in living cells.
Methodology (e.g., NanoBRET™ Target Engagement Assay):
-
Cell Line Engineering: The target kinase is expressed as a fusion protein with NanoLuc® luciferase in a suitable cell line.
-
Cell Treatment: The engineered cells are treated with the test compound.
-
Addition of Tracer: A fluorescently labeled tracer that also binds to the target kinase is added to the cells.
-
BRET Measurement: If the NanoLuc®-tagged kinase and the fluorescent tracer are in close proximity (i.e., both bound to the kinase), Bioluminescence Resonance Energy Transfer (BRET) occurs. The inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.
-
Data Analysis: The extent of target engagement is determined by the reduction in the BRET signal.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. However, achieving high selectivity remains a critical challenge. A thorough assessment of selectivity, utilizing a combination of in vitro biochemical profiling, biophysical methods, and cellular target engagement assays, is essential for the successful progression of these compounds in the drug discovery pipeline. The data and protocols presented in this guide provide a framework for the objective comparison and evaluation of kinase inhibitors based on this promising chemical scaffold.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a compound recognized as a hazardous substance. Adherence to these procedures is critical for regulatory compliance and the well-being of laboratory personnel.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[2][4] In-laboratory treatment of this specific compound is not advised without a validated protocol.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[4][5]
-
Any materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, must also be disposed of in this designated solid chemical waste container.[4][5]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[4]
-
Do not mix solutions of this compound with other incompatible waste streams. For example, organic solvent solutions should be kept separate from aqueous waste.[4][5]
-
2. Container Labeling:
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.[5]
-
The name of the principal investigator and the laboratory location.[5]
3. Storage of Waste:
-
Store sealed waste containers in a designated, well-ventilated, and cool, dry area.[3][4]
-
Ensure that the storage area is away from incompatible materials. Use secondary containment to prevent spills.[4]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[4][6]
-
Provide a detailed inventory of the waste, including the chemical names and quantities.[4]
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[4][5]
Quantitative Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 - Causes serious eye irritation[1] |
| Specific target organ toxicity - single exposure | Category 3 | H335 - May cause respiratory irritation[1] |
Experimental Protocols
Currently, there are no widely published and validated experimental protocols for the in-laboratory neutralization or deactivation of this compound. While some general methods exist for the degradation of aromatic amines, such as using acidified potassium permanganate, applying these to a specific compound without a detailed and validated procedure can be dangerous and is not recommended.[7] The safest and most compliant approach is to use a professional waste disposal service.[4][6]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Decision-making for the disposal of this compound.
References
Personal protective equipment for handling 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper management of this chemical.
Hazard Identification and Safety Summary
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3) : May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specifications | Purpose |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or chemical splash goggles. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[1] |
| Skin and Body Protection | Protective clothing, such as a laboratory coat. | To protect skin from exposure.[1] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter if dust is generated or ventilation is inadequate. | To prevent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling is crucial for safety. The following workflow should be followed:
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Spill Response: In the event of a spill, avoid dust formation. Sweep up and shovel the material into suitable, closed containers for disposal.[1] Ensure adequate ventilation. Refer to the personal protective equipment outlined above.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol: Waste must be disposed of in accordance with local, state, and federal regulations. This chemical should not be released into the environment.[1]
Step-by-Step Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
